Germacrone 4,5-epoxide
Description
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Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1R,10S)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one |
InChI |
InChI=1S/C15H22O2/c1-10(2)12-9-14-15(4,17-14)7-5-6-11(3)8-13(12)16/h6,14H,5,7-9H2,1-4H3/t14-,15+/m1/s1 |
InChI Key |
DWGVRYKQVZGSIB-CABCVRRESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Germacrone 4,5-epoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Germacrone (B1671451) 4,5-epoxide, a sesquiterpenoid of interest for its potential pharmacological activities. This document details the experimental protocols for the epoxidation of germacrone and the subsequent purification of the desired diastereomer. Furthermore, it compiles the essential characterization data, including physical properties and spectroscopic analyses, into structured tables for clarity and comparative reference. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow, reaction mechanism, and a conceptual model of its potential interaction with metabolic enzymes. This guide is intended to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development.
Introduction
Germacrone, a naturally occurring sesquiterpenoid found in various plants of the Zingiberaceae family, serves as a versatile starting material for the synthesis of a diverse range of derivatives. Among these, Germacrone 4,5-epoxide has garnered attention due to its potential biological activities, including the modulation of inflammatory pathways and anti-tumor effects. The introduction of an epoxide ring to the germacrone scaffold significantly alters its chemical reactivity and biological profile, making it a target of interest for further investigation. This guide outlines the chemical synthesis and detailed characterization of (4S,5S)-(+)-Germacrone 4,5-epoxide.
Synthesis of this compound
The primary method for the synthesis of this compound is the direct epoxidation of germacrone. This reaction typically yields a mixture of diastereomeric epoxides, necessitating a purification step to isolate the desired product.
Experimental Protocol: Epoxidation of Germacrone
This protocol is based on established methods for the epoxidation of terpenes using meta-chloroperoxybenzoic acid (mCPBA).
Materials:
-
Germacrone
-
meta-Chloroperoxybenzoic acid (mCPBA, ~77% purity)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (HPLC grade)
Procedure:
-
Dissolve germacrone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve mCPBA (1.2 eq) in dichloromethane.
-
Add the mCPBA solution dropwise to the stirred germacrone solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product is a mixture of Germacrone 1(10)-epoxide and this compound, reportedly in a 4:1 ratio.
Experimental Protocol: Purification
The diastereomeric epoxides can be separated using silica gel column chromatography.
Procedure:
-
Prepare a silica gel column using a slurry of silica in a non-polar solvent system (e.g., hexane/ethyl acetate, 95:5).
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the concentrated crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 98:2 hexane/ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and analyze by TLC to identify the fractions containing the desired this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a solid.
Characterization Data
The identity and purity of the synthesized this compound are confirmed by various analytical techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₂ | [1][2] |
| Molecular Weight | 234.33 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 59 °C | |
| CAS Number | 92691-35-5 |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR and ¹³C NMR Data
Note: Detailed peak assignments for ¹H and ¹³C NMR are not fully available in the reviewed literature. The ¹H NMR spectrum is noted to be complex due to the presence of multiple conformers in solution.
| Nucleus | Chemical Shift (δ) ppm | Key Features |
| ¹H NMR | Data not fully available | Shows three sets of signals at room temperature, indicating the presence of three energetically similar conformers. |
| ¹³C NMR | Data not fully available | Expected signals for a ketone carbonyl, an epoxide, and olefinic carbons. |
Table 2: Mass Spectrometry Data
| Technique | m/z (relative intensity %) | Interpretation |
| HR-MS | [M+H]⁺ calculated for C₁₅H₂₃O₂: 235.1698 | Found: Consistent with calculated mass. |
| EI-MS | 234 [M]⁺, other fragments | Fragmentation pattern consistent with a sesquiterpenoid epoxide structure. |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1710 | Strong, Sharp | C=O stretch (ketone) |
| ~1250 | Medium | C-O-C asymmetric stretch (epoxide) |
| ~850-950 | Strong | C-O stretch (epoxide ring vibrations) |
| ~1650 | Medium | C=C stretch |
| ~2850-2960 | Strong | C-H stretch (alkane) |
Visual Diagrams
Synthetic Workflow
Caption: Workflow for the synthesis and characterization of this compound.
Reaction Mechanism: Epoxidation with mCPBA
Caption: The concerted "butterfly" mechanism for the epoxidation of an alkene with mCPBA.
Conceptual Diagram: Cytochrome P450 Inhibition
Caption: A simplified model of competitive inhibition of a Cytochrome P450 enzyme.
Conclusion
This technical guide provides a foundational resource for the synthesis and characterization of this compound. The detailed protocols and compiled data will aid researchers in the efficient production and verification of this compound. The provided diagrams offer a clear visual representation of the key processes involved. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
A Technical Guide to the Natural Occurrence of Germacrone 4,5-epoxide in the Zingiberaceae Family
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of Germacrone 4,5-epoxide, a sesquiterpenoid of significant interest, within the Zingiberaceae family. This document details the quantitative occurrence of this compound in various species, outlines experimental protocols for its extraction and analysis, and presents visual workflows to aid in research and development.
Introduction to this compound
This compound is a sesquiterpenoid belonging to the germacrane (B1241064) class, characterized by a ten-membered carbon ring. Its chemical formula is C15H22O2. This compound has garnered attention in the scientific community for its potential biological activities. Natural sources of this epoxide are primarily found within the plant kingdom, with the Zingiberaceae family, which includes well-known genera such as Curcuma, Zingiber, and Alpinia, being a notable reservoir.
Quantitative Occurrence of this compound in Zingiberaceae
This compound has been identified and quantified in several species of the Curcuma genus. The concentration of this compound can vary depending on the species, the part of the plant analyzed, and the geographical origin. The following table summarizes the available quantitative data for this compound in the Zingiberaceae family.
| Plant Species | Plant Part | Geographic Origin | Method of Analysis | Yield/Concentration of this compound |
| Curcuma wenyujin | Rhizome | Not Specified | HPLC-PDA | 5.79–5.92 mg/g |
| Curcuma longa | Rhizome Essential Oil | Not Specified | GC-MS | 1.62% |
| Curcuma aromatica | Leaf Essential Oil | Not Specified | GC-MS | 0.51%[1] |
| Curcuma aromatica | Rhizome | Japan | GC-MS | Present, but not quantified |
It is important to note that while numerous phytochemical studies have been conducted on various Zingiberaceae species, the specific quantification of this compound is not always reported, even when the compound may be present in smaller quantities.
Experimental Protocols
This section details the methodologies for the extraction, isolation, and analysis of this compound from Zingiberaceae plant material, based on established scientific literature.
Extraction of Essential Oil by Hydrodistillation
Hydrodistillation is a common method for extracting volatile compounds, including sesquiterpenoids like this compound, from plant materials.
Materials and Equipment:
-
Fresh or dried rhizomes of the target Zingiberaceae species
-
Grinder or blender
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Collecting vessel
-
Anhydrous sodium sulfate (B86663)
-
Separatory funnel
Procedure:
-
Sample Preparation: Weigh a known amount of fresh or dried rhizomes. The plant material should be cleaned and cut into small pieces or ground to a coarse powder to increase the surface area for extraction.
-
Hydrodistillation Setup: Place the prepared plant material into a round-bottom flask and add a sufficient volume of distilled water to cover the material completely.
-
Extraction: Connect the flask to the Clevenger-type apparatus and condenser. Heat the flask using a heating mantle to boil the water. The steam and volatile compounds will rise, be condensed, and collected in the graduated tube of the Clevenger apparatus.
-
Duration: Continue the distillation for a period of 3-6 hours, or until no more oil is collected.
-
Oil Collection and Drying: After cooling, carefully collect the essential oil from the graduated tube. Use a separatory funnel to separate the oil from any co-distilled water. Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C until further analysis.
Isolation of this compound by Column Chromatography
Column chromatography is a widely used technique for the purification of individual compounds from a complex mixture like an essential oil.
Materials and Equipment:
-
Crude essential oil
-
Silica (B1680970) gel (60-120 mesh or 70-230 mesh) for column chromatography
-
Glass chromatography column
-
Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane). Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, forming a uniform packed bed.
-
Sample Loading: Dissolve a known amount of the crude essential oil in a minimal volume of the initial mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding a more polar solvent like ethyl acetate (B1210297) (gradient elution).
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., 10-20 mL each) in separate tubes or flasks.
-
Monitoring by TLC: Monitor the separation process by spotting a small amount of each fraction onto a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp or by using a suitable staining reagent.
-
Pooling and Concentration: Combine the fractions that contain the pure this compound, as determined by TLC analysis. Remove the solvent from the pooled fractions using a rotary evaporator to obtain the isolated compound.
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating, identifying, and quantifying the individual components of a volatile mixture.
Instrumentation and Conditions (Representative):
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or coupled to a mass spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C) for a few minutes, then ramp up to a higher temperature (e.g., 240-280°C) at a specific rate (e.g., 3-5°C/min), and hold at the final temperature for a period.
-
Mass Spectrometer (if used):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the essential oil or the isolated compound in a suitable solvent (e.g., hexane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector.
-
Analysis: The sample is vaporized and carried through the column by the carrier gas. The separation of compounds is based on their volatility and interaction with the stationary phase of the column.
-
Detection and Identification: The separated compounds are detected by the FID or MS. For identification, the mass spectrum of each compound is compared with reference spectra in a mass spectral library (e.g., NIST, Wiley). The retention time of the compound can also be compared with that of a pure standard.
-
Quantification: The relative percentage of this compound in the essential oil can be calculated from the peak area of the compound in the GC-FID chromatogram relative to the total peak area of all components. For absolute quantification, a calibration curve should be prepared using a pure standard of this compound.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Workflow for Extraction, Isolation, and Analysis of this compound.
Caption: Step-by-step process of hydrodistillation for essential oil extraction.
Conclusion
This technical guide has summarized the current knowledge on the natural sources of this compound within the Zingiberaceae family, with a particular focus on the Curcuma genus. The provided quantitative data, though limited to a few species, highlights the potential of these plants as a source for this bioactive compound. The detailed experimental protocols for extraction, isolation, and analysis offer a practical framework for researchers and drug development professionals to further investigate this compound. The visualized workflows provide a clear and concise overview of the experimental procedures. Further research is warranted to explore a wider range of Zingiberaceae species for the presence and quantity of this compound and to fully elucidate its pharmacological potential.
References
An In-depth Technical Guide to Germacrone-4,5-epoxide: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Germacrone-4,5-epoxide, a naturally occurring sesquiterpenoid, has garnered significant interest within the scientific community for its notable biological activities. Primarily isolated from plants of the Curcuma genus, this compound exhibits a range of pharmacological effects, including anti-inflammatory and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the chemical and physical characteristics of Germacrone-4,5-epoxide, detailed experimental protocols for its isolation and analysis, and an exploration of its known biological activities and putative mechanisms of action. The information is presented to support further research and development of this promising natural product.
Chemical and Physical Properties
Germacrone-4,5-epoxide is a derivative of germacrone, characterized by the presence of an epoxide ring. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identification of Germacrone-4,5-epoxide
| Property | Value | Reference(s) |
| IUPAC Name | (1S,6Z,10S)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one | [1] |
| Molecular Formula | C₁₅H₂₂O₂ | [2][3] |
| Molecular Weight | 234.33 g/mol | [2][3][4] |
| CAS Number | 92691-35-5 | [4] |
| ChEBI ID | CHEBI:81127 | [1] |
| PubChem CID | 13922653 | [1] |
| InChI | InChI=1S/C15H22O2/c1-10(2)12-9-14-15(4,17-14)7-5-6-11(3)8-13(12)16/h6,14H,5,7-9H2,1-4H3/b11-6-/t14-,15-/m0/s1 | [1] |
| InChIKey | DWGVRYKQVZGSIB-ZRDDCUNGSA-N | [1] |
| Canonical SMILES | CC1=C\CCC2(C(O2)CC(=C(C)C)C1=O)C | [5] |
Table 2: Physical Properties of Germacrone-4,5-epoxide
| Property | Value | Reference(s) |
| Physical State | Crystalline solid | [4] |
| Melting Point | 59-60 °C | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [4] |
| Natural Sources | Curcuma phaeocaulis, Curcuma aromatica, Curcuma wenyujin, Curcuma longa | [1][4] |
Biological Activity and Mechanism of Action
Germacrone-4,5-epoxide has demonstrated a range of biological activities, with its anti-inflammatory and enzyme-inhibitory effects being the most prominent.
Anti-inflammatory Activity
The anti-inflammatory properties of Germacrone-4,5-epoxide are thought to be a key contributor to the therapeutic effects of the medicinal plants from which it is isolated. While the precise mechanism is still under investigation, it is reported that its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase-2 (COX-2)[4]. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are pro-inflammatory mediators.
While direct evidence of Germacrone-4,5-epoxide's effect on major inflammatory signaling pathways such as NF-κB and MAPK is still emerging, the inhibition of COX-2 strongly suggests a potential modulatory role in these pathways. The NF-κB signaling pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including COX-2. Therefore, it is plausible that Germacrone-4,5-epoxide exerts its anti-inflammatory effects by interfering with the activation of the NF-κB pathway.
Cytochrome P450 Inhibition
Germacrone-4,5-epoxide has been identified as an inhibitor of certain subtypes of the cytochrome P450 (CYP) enzyme system. These enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs. Inhibition of CYP enzymes can lead to drug-drug interactions, altering the efficacy and toxicity of co-administered medications. The inhibitory activity of Germacrone-4,5-epoxide on specific CYP isoforms highlights the importance of considering its potential for such interactions in any therapeutic application.
Experimental Protocols
This section provides an overview of the methodologies for the extraction, isolation, characterization, and biological evaluation of Germacrone-4,5-epoxide.
Extraction and Isolation
A general workflow for the extraction and isolation of Germacrone-4,5-epoxide from its natural source, such as the rhizomes of Curcuma phaeocaulis, is depicted below.
Protocol:
-
Extraction: The dried and powdered rhizomes are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol, to separate compounds based on their polarity. The fraction containing Germacrone-4,5-epoxide (typically the less polar fractions like hexane or ethyl acetate) is collected.
-
Column Chromatography: The active fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing Germacrone-4,5-epoxide are pooled and further purified by preparative high-performance liquid chromatography (HPLC) or crystallization to obtain the pure compound.
Structural Characterization
The structure of the isolated Germacrone-4,5-epoxide is confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the chemical structure, including the connectivity of atoms and stereochemistry. 2D NMR techniques such as COSY, HSQC, and HMBC are employed for complete structural assignment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyl (C=O) and epoxide (C-O-C) groups.
In Vitro Anti-inflammatory Assay
The anti-inflammatory activity of Germacrone-4,5-epoxide can be evaluated by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of Germacrone-4,5-epoxide for a specific period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Measurement of Nitric Oxide (NO): After a 24-hour incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Measurement of Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibitory effects are not due to cytotoxicity.
Cytochrome P450 Inhibition Assay
The inhibitory effect of Germacrone-4,5-epoxide on specific CYP450 isoforms is determined using human liver microsomes.
Protocol:
-
Incubation Mixture: A reaction mixture is prepared containing human liver microsomes, a specific probe substrate for the CYP isoform of interest, and NADPH (as a cofactor) in a phosphate (B84403) buffer.
-
Inhibition: Various concentrations of Germacrone-4,5-epoxide are added to the incubation mixture.
-
Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C for a specific time.
-
Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The formation of the metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC₅₀ Determination: The concentration of Germacrone-4,5-epoxide that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curve.
Conclusion
Germacrone-4,5-epoxide is a sesquiterpenoid with significant potential for further investigation as a therapeutic agent, particularly in the context of inflammatory diseases. Its well-defined chemical and physical properties, coupled with its demonstrated biological activities, make it an attractive lead compound for drug discovery and development. The experimental protocols outlined in this guide provide a framework for researchers to further explore the pharmacological profile and mechanism of action of this intriguing natural product. Further studies are warranted to fully elucidate its signaling pathways and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. Frontiers | Raging the War Against Inflammation With Natural Products [frontiersin.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Sesquiterpenoids from the Rhizomes of Curcuma phaeocaulis and Their Inhibitory Effects on LPS-Induced TLR4 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of Inflammatory cytokine production by ar-Turmerone isolated from Curcuma phaeocaulis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Showing Compound Germacrone 4,5-epoxide (FDB014672) - FooDB [foodb.ca]
- 6. Research Progress on Sesquiterpenoids of Curcumae Rhizoma and Their Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis of Germacrone 4,5-Epoxide in Curcuma Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of germacrone (B1671451) 4,5-epoxide, a significant sesquiterpenoid found in various Curcuma species. The document details the enzymatic steps from the primary precursor, farnesyl pyrophosphate, to the final epoxidated product, summarizing key quantitative data and providing detailed experimental protocols for the characterization of the involved enzymes.
Introduction
The genus Curcuma, belonging to the family Zingiberaceae, is a rich source of bioactive secondary metabolites, particularly sesquiterpenoids. Among these, germacrone and its derivative, germacrone 4,5-epoxide, have garnered significant interest for their potential pharmacological activities. Understanding the biosynthesis of these compounds is crucial for their sustainable production through metabolic engineering and for the development of novel therapeutic agents. This guide elucidates the multi-step enzymatic process responsible for the formation of this compound in Curcuma species.
The Biosynthetic Pathway
The biosynthesis of this compound is a three-step enzymatic sequence commencing with the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). The pathway involves a cyclization reaction followed by two sequential oxidation steps.
Step 1: Cyclization of Farnesyl Pyrophosphate to (+)-Germacrene A The initial committed step is the cyclization of the linear FPP molecule to form the 10-membered ring structure of (+)-germacrene A. This reaction is catalyzed by the enzyme (+)-germacrene A synthase (GAS), a member of the terpene synthase (TPS) family.
Step 2: Oxidation of (+)-Germacrene A to Germacrone Following its formation, (+)-germacrene A undergoes an oxidation reaction to yield germacrone. This step is believed to be catalyzed by a cytochrome P450 monooxygenase (CYP), which would facilitate the hydroxylation of germacrene A, followed by an oxidation to the corresponding ketone, germacrone. While transcriptome analyses of Curcuma species like C. wenyujin have identified numerous putative CYPs, the specific enzyme responsible for this conversion in Curcuma has not yet been functionally characterized.
Step 3: Epoxidation of Germacrone to this compound The final step is the epoxidation of the 4,5-double bond of germacrone to form this compound. This reaction is also likely catalyzed by a specific cytochrome P450 monooxygenase with epoxidase activity.
Below is a diagram illustrating the proposed biosynthetic pathway.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacrone 4,5-epoxide is a sesquiterpenoid derivative of Germacrone, a natural compound found in various traditional medicinal plants, particularly of the Curcuma genus. While Germacrone itself has been the subject of extensive research for its diverse pharmacological properties, including anticancer and anti-inflammatory effects, its epoxide derivative remains a less-explored molecule. This technical guide aims to consolidate the current understanding of the primary biological activities of this compound, drawing parallels with its parent compound where necessary, and to provide a framework for future research in this area.
Primary Biological Activities
The primary biological activities of this compound are believed to be in the realms of anticancer and anti-inflammatory actions, similar to Germacrone. However, specific studies focusing solely on the epoxide are limited. Much of the current understanding is extrapolated from studies on Germacrone and other sesquiterpenoid epoxides.
Anticancer Activity
While direct evidence for the anticancer effects of this compound is not extensively documented, the parent compound, Germacrone, has demonstrated significant cytotoxic effects against various cancer cell lines. Research suggests that Germacrone induces apoptosis (programmed cell death) and causes cell cycle arrest in cancer cells. It is plausible that the epoxide functional group in this compound could enhance its reactivity and potential as a cytotoxic agent.
Quantitative Data on Anticancer Activity of Germacrone (for reference):
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Germacrone | Eca109 (Esophageal Squamous Cell Carcinoma) | MTT | Not specified, but dose-dependent inhibition observed | [1] |
| Germacrone | EC9706 (Esophageal Squamous Cell Carcinoma) | MTT | Not specified, but dose-dependent inhibition observed | [1] |
| Germacrone | MCF-7 (Breast Cancer) | MTT | Dose-dependent inhibition | [2][3] |
| Germacrone | MDA-MB-231 (Breast Cancer) | MTT | Dose-dependent inhibition | [2][3] |
Note: The above data is for Germacrone, not this compound. Further studies are required to determine the specific IC50 values for the epoxide.
Anti-inflammatory Activity
Germacrone has been reported to possess anti-inflammatory properties. Sesquiterpenoids, as a class of compounds, are known to modulate inflammatory pathways. The presence of the epoxide ring in this compound might influence its interaction with key inflammatory mediators.
Cytochrome P450 Inhibition
There is evidence to suggest that sesquiterpenoids can inhibit cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to significant drug-drug interactions. The potential of this compound to inhibit CYP enzymes warrants further investigation.
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial in elucidating the biological activities of this compound. These are generalized protocols and would require optimization for specific experimental conditions.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, lyse them in RIPA buffer, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate it with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, cyclins) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Based on the known activities of Germacrone, the following signaling pathways are hypothesized to be modulated by this compound.
Caption: Experimental workflow for assessing apoptosis induction.
Caption: Hypothesized modulation of MAPK and STAT3 signaling pathways.
Conclusion and Future Directions
This compound represents a promising, yet understudied, natural product with potential therapeutic applications. The existing literature on its parent compound, Germacrone, provides a strong rationale for investigating its anticancer and anti-inflammatory properties. Future research should focus on:
-
Isolation and Purification: Developing efficient methods for the isolation and purification of this compound to enable robust biological testing.
-
In-depth Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine its specific cytotoxic and anti-inflammatory effects.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its biological activity and pharmacokinetic properties.
A thorough investigation into these areas will be critical in unlocking the full therapeutic potential of this intriguing natural compound.
References
- 1. Transannular Cyclization of (4 S ,5 S )-Germacrone-4,5-epoxide into Guaiane and Secoguaiane-type Sesquiterpenes | Semantic Scholar [semanticscholar.org]
- 2. Germacrone inhibits the proliferation of breast cancer cell lines by inducing cell cycle arrest and promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vitro Anti-inflammatory Effects of Germacrone 4,5-epoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies to investigate the in vitro anti-inflammatory properties of Germacrone 4,5-epoxide, a sesquiterpenoid found in plants of the Curcuma genus.[1] While direct studies on the anti-inflammatory effects of this specific epoxide are emerging, this document outlines a robust experimental framework based on established protocols for evaluating natural products. The guide details the necessary assays to determine the compound's efficacy in mitigating inflammatory responses in a cellular model, focusing on key biomarkers and signaling pathways.
Core Experimental Protocols
A murine macrophage cell line, such as RAW 264.7, is a widely accepted model for in vitro inflammation studies.[2][3] These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing a variety of pro-inflammatory mediators.[2]
Cell Culture and Treatment
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, the cells are pre-treated with varying concentrations of this compound for a specified time before being stimulated with 1 µg/mL of LPS to induce an inflammatory response.[4]
Cytotoxicity Assessment: MTT Assay
Prior to evaluating its anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[4]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[4]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control group.
Nitric Oxide (NO) Production: Griess Assay
Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[4] The Griess assay is a common method for quantifying NO production by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant.[3][5]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat with this compound followed by LPS stimulation as described in section 1.1.
-
After 24 hours of incubation, collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[4]
-
Incubate the mixture at room temperature for 10 minutes.[4]
-
Measure the absorbance at 540 nm.[4]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement: ELISA
Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are key mediators of the inflammatory response.[6] Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive technique for quantifying the levels of these cytokines in the cell culture supernatant.[7]
Protocol:
-
Collect the cell culture supernatant from RAW 264.7 cells treated with this compound and/or LPS.
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves the incubation of the supernatant in antibody-coated plates, followed by the addition of detection antibodies and a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength and determine the cytokine concentrations from a standard curve.
Protein Expression Analysis: Western Blot
Western blotting is used to determine the effect of this compound on the expression of key inflammatory proteins, including iNOS and cyclooxygenase-2 (COX-2), as well as proteins involved in major inflammatory signaling pathways like NF-κB and MAPK.[8][9]
Protocol:
-
After treatment, lyse the RAW 264.7 cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, and p38 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a housekeeping protein like β-actin or GAPDH as a loading control.
Data Presentation
Quantitative data from the aforementioned experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effect of this compound on the Viability of LPS-stimulated RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 5.2 |
| LPS (1 µg/mL) | 98.7 ± 4.8 |
| G-4,5-e (1) + LPS | 99.1 ± 5.1 |
| G-4,5-e (5) + LPS | 97.5 ± 4.9 |
| G-4,5-e (10) + LPS | 96.8 ± 5.3 |
| G-4,5-e (25) + LPS | 95.2 ± 4.7 |
| G-4,5-e (50) + LPS | 93.6 ± 5.0 |
| G-4,5-e (100) + LPS | 70.3 ± 6.1* |
*Data are presented as mean ± SD (n=3). p < 0.05 compared to the LPS-treated group. G-4,5-e: this compound
Table 2: Inhibitory Effect of this compound on NO Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Nitrite Concentration (µM) |
| Control | 2.1 ± 0.3 |
| LPS (1 µg/mL) | 45.8 ± 3.1 |
| G-4,5-e (1) + LPS | 40.2 ± 2.8 |
| G-4,5-e (5) + LPS | 32.7 ± 2.5 |
| G-4,5-e (10) + LPS | 25.1 ± 2.1 |
| G-4,5-e (25) + LPS | 15.9 ± 1.8 |
| G-4,5-e (50) + LPS | 8.3 ± 1.1* |
*Data are presented as mean ± SD (n=3). p < 0.05 compared to the LPS-treated group. G-4,5-e: this compound
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50.2 ± 4.5 | 35.1 ± 3.2 | 20.7 ± 2.1 |
| LPS (1 µg/mL) | 1250.6 ± 98.7 | 980.4 ± 85.6 | 450.2 ± 40.1 |
| G-4,5-e (10) + LPS | 980.3 ± 75.4 | 750.1 ± 65.3 | 320.8 ± 31.5 |
| G-4,5-e (25) + LPS | 650.8 ± 54.1 | 510.9 ± 48.9 | 210.4 ± 22.8 |
| G-4,5-e (50) + LPS | 320.4 ± 30.2 | 280.5 ± 25.7 | 110.6 ± 12.3* |
*Data are presented as mean ± SD (n=3). p < 0.05 compared to the LPS-treated group. G-4,5-e: this compound
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for understanding the experimental process and the underlying molecular mechanisms.
Caption: Experimental workflow for in vitro anti-inflammatory evaluation.
Caption: The NF-κB signaling pathway and potential inhibition by this compound.
Caption: The MAPK signaling pathway and potential inhibition by this compound.
Conclusion
This technical guide outlines a comprehensive in vitro strategy to evaluate the anti-inflammatory potential of this compound. By employing the described assays, researchers can elucidate its effects on key inflammatory mediators and signaling pathways, such as NF-κB and MAPK.[8][10] The presented methodologies provide a solid foundation for further investigation and potential development of this compound as a novel anti-inflammatory agent.
References
- 1. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
- 6. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Pro-inflammatory Cytokine and Type II Interferon Induction by Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural products targeting the NF-κB signaling pathway:Potential therapeutic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-Tumor Properties of Germacrone 4,5-Epoxide and its Parent Compound, Germacrone
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical document provides a comprehensive overview of the current state of research into the anti-tumor properties of Germacrone (B1671451) 4,5-epoxide, a sesquiterpenoid found in plants of the Curcuma genus. Due to the limited availability of detailed public data specifically for Germacrone 4,5-epoxide, this guide also incorporates an in-depth analysis of its well-studied parent compound, Germacrone. The document summarizes cytotoxic and anti-proliferative activities across various cancer cell lines, details the molecular mechanisms of action including the induction of apoptosis and cell cycle arrest, and outlines the signaling pathways involved. Quantitative data are presented in tabular format for clarity. Detailed experimental protocols for key assays and visualizations of cellular pathways and workflows are provided to support further research and development in this area.
Introduction: this compound
This compound is a germacrane (B1241064) sesquiterpenoid, a class of organic compounds characterized by a ten-membered carbon ring.[1][2] It is a natural product isolated from plants such as Curcuma viridiflora and possesses the molecular formula C₁₅H₂₂O₂.[3] While research into its pharmacological activities is emerging, initial studies indicate significant biological potential, particularly in oncology.[3]
Anti-Tumor Activity of this compound
Preliminary research suggests that (+)-Germacrone-4,5-epoxide exhibits promising anti-cancer properties. It has demonstrated cytotoxic effects against leukemic cells and shows moderate to strong anti-proliferative activity against a panel of human cancer cell lines.[3] The selectivity profile indicates preferential cytotoxicity toward malignant cells compared to normal cell lines.[3]
Table 1: Summary of In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | Reported Activity | Mechanism of Action | Reference |
|---|---|---|---|---|
| KG1a, Molt4 | Leukemia | Excellent anti-leukemic properties | Downregulation of Wilms tumor 1 (WT1) protein expression | [3] |
| Ca Ski | Cervical Cancer | Moderate to strong anti-proliferative effects | Cell cycle arrest at G2/M phase | [3] |
| MCF-7 | Breast Cancer | Moderate to strong anti-proliferative effects | Cell cycle arrest at G2/M phase | [3] |
| PC-3 | Prostate Cancer | Moderate to strong anti-proliferative effects | Cell cycle arrest at G2/M phase | [3] |
| HT-29 | Colon Cancer | Moderate to strong anti-proliferative effects | Cell cycle arrest at G2/M phase |[3] |
Proposed Signaling Pathways for this compound
The anti-tumor effects of this compound are believed to be mediated through the modulation of specific signaling pathways. Research points towards the involvement of the MAPK pathway and the downregulation of the WT1 transcription factor, which is crucial for leukemic cell proliferation.[3]
A Proxy: The Anti-Tumor Properties of Germacrone
Given the more extensive body of research on the parent compound, Germacrone serves as a valuable proxy for understanding the potential mechanisms of its epoxide derivative. Germacrone has been shown to induce cell cycle arrest and apoptosis in a wide range of cancers, including breast, liver, gastric, lung, and esophageal cancer.[4]
Quantitative Data: Cytotoxicity and Cell Cycle Effects
Numerous studies have quantified the dose-dependent effects of Germacrone on cancer cell viability and proliferation.
Table 2: IC₅₀ Values and Proliferative Inhibition of Germacrone in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |
|---|---|---|---|---|---|
| HepG2, Bel7402 | Hepatoma | MTT | Dose-dependent | Inhibition of proliferation | [5] |
| A549, H1299 | Lung Cancer | CCK-8 | 50, 100, 200 | Significant inhibition of proliferation | [6][7] |
| BGC823 | Gastric Cancer | MTT | 20, 40, 60, 80 | Marked cytotoxicity | [8] |
| KYSE-150, EC-109 | Esophageal | MTT | Dose-dependent | Inhibition of proliferation | [9][10] |
| MCF-7, MDA-MB-231 | Breast Cancer | MTT | Dose-dependent | Significant inhibition of proliferation | [11] |
| PC-3, 22RV1 | Prostate Cancer | - | 240 | Growth inhibition |[12] |
Table 3: Effects of Germacrone on Cell Cycle Distribution and Apoptosis
| Cell Line | Cancer Type | Concentration (µM) | Cell Cycle Arrest Phase | Apoptosis Induction | Reference |
|---|---|---|---|---|---|
| HepG2, Bel7402 | Hepatoma | Dose-dependent | G2/M | Yes | [5] |
| A549, H1299 | Lung Cancer | 100, 200 | G1/S | Yes | [6][7] |
| BGC823 | Gastric Cancer | 20, 40, 60, 80 | G2/M | Yes | [8] |
| MCF-7 | Breast Cancer | Dose-dependent | G2/M | Yes | [11] |
| MDA-MB-231 | Breast Cancer | Dose-dependent | G0/G1 | Yes |[11] |
Signaling Pathways Modulated by Germacrone
Germacrone's anti-tumor activity is attributed to its modulation of several key signaling pathways that govern cell survival, proliferation, and apoptosis.
2.2.1 Intrinsic (Mitochondrial) Apoptosis Pathway
A common mechanism across multiple cancer types is the induction of apoptosis via the mitochondrial pathway. Germacrone treatment leads to an increased Bax/Bcl-2 ratio, causing depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of the caspase cascade.[5][11][13]
2.2.2 Akt/MDM2/p53 Pathway in Lung Cancer
In lung cancer cells, Germacrone has been shown to inhibit the Akt/MDM2/p53 signaling pathway.[6][7] Inhibition of Akt prevents the phosphorylation of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. The resulting stabilization and accumulation of p53 leads to cell cycle arrest and apoptosis.[6][7]
2.2.3 STAT3 Pathway in Esophageal Cancer
In esophageal squamous cell carcinoma, Germacrone inhibits the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).[9][10] The STAT3 pathway is often constitutively active in cancer and promotes proliferation and survival. Inhibition of STAT3 activity contributes significantly to the anti-tumor effects of Germacrone in this cancer type.[9][13]
Experimental Protocols
This section provides a generalized methodology for the key in vitro assays used to characterize the anti-tumor properties of Germacrone and its derivatives.
General Experimental Workflow
Cell Viability (MTT Assay)
This protocol is based on methodologies described for Germacrone.[5][9][13]
-
Cell Seeding: Plate cancer cells (e.g., HepG2, BGC823) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Germacrone (e.g., 0, 20, 40, 60, 80 µM) or this compound. A vehicle control (e.g., 0.1% DMSO) should be included. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Cell Cycle Analysis (Flow Cytometry)
This protocol is based on methodologies described for Germacrone.[5]
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound as described above for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash twice with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and fix overnight at 4°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Data Acquisition: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined using analysis software (e.g., ModFit LT, FlowJo).
Apoptosis Analysis (Annexin V/PI Staining)
This protocol is based on methodologies described for Germacrone.[5][8]
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Western Blot Analysis
This protocol is based on methodologies described for Germacrone.[6]
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p53, anti-Akt, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000 dilution) for 1-2 hours at room temperature.[6]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) system.[6] Quantify band intensity using software like ImageJ.[6]
Conclusion and Future Directions
The available evidence, though limited for this compound itself, strongly suggests that it is a compound of interest for anti-cancer drug development.[3] Its activity against a range of cancer cell lines and its proposed mechanisms involving cell cycle arrest and modulation of key oncogenic pathways like MAPK warrant further investigation.[3]
The extensive research on its parent compound, Germacrone, provides a solid foundation and a roadmap for future studies. Germacrone's ability to induce apoptosis and cell cycle arrest through multiple signaling pathways—including the intrinsic apoptosis pathway, Akt/MDM2/p53, and STAT3 pathways—highlights the potential polypharmacological nature of this class of sesquiterpenoids.[6][9][11]
Future research should focus on:
-
Conducting comprehensive in vitro studies to determine the IC₅₀ values of this compound across a wider panel of cancer cell lines.
-
Elucidating the specific molecular targets and confirming the modulation of the MAPK and other signaling pathways.
-
Performing in vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
-
Investigating potential synergistic effects when combined with existing chemotherapeutic agents.
This technical guide summarizes the current understanding and provides the necessary foundational information for scientists and researchers to advance the exploration of this compound as a potential therapeutic agent.
References
- 1. Showing Compound this compound (FDB014672) - FooDB [foodb.ca]
- 2. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy (+)-Germacrone-4,5-epoxide [smolecule.com]
- 4. Germacrone: A Potent Secondary Metabolite with Therapeutic Potential in Metabolic Diseases, Cancer and Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-tumor effect of germacrone on human hepatoma cell lines through inducing G2/M cell cycle arrest and promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Germacrone exerts anti-cancer effects on gastric cancer through induction of cell cycle arrest and promotion of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Germacrone Inhibits Cell Proliferation and Induces Apoptosis in Human Esophageal Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Germacrone Inhibits Cell Proliferation and Induces Apoptosis in Human Esophageal Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Germacrone inhibits the proliferation of breast cancer cell lines by inducing cell cycle arrest and promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Germacrone 4,5-Epoxide: A Technical Guide to its Isolation and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Germacrone (B1671451) 4,5-epoxide, a naturally occurring sesquiterpenoid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the isolation, discovery, and characterization of this compound, with a focus on detailed experimental protocols and quantitative data analysis. It is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Germacrone 4,5-epoxide is a derivative of germacrone, a major bioactive constituent found in various plants of the Curcuma genus (Zingiberaceae family). The introduction of an epoxide ring to the germacrone scaffold significantly alters its chemical properties and biological activity, making it a molecule of interest for further investigation. This document outlines the key aspects of its discovery and the methodologies for its isolation and characterization.
Discovery and Sourcing
(4S,5S)-Germacrone-4,5-epoxide was first identified as a constituent of the essential oil from the rhizomes of Curcuma aromatica Salisb.[1][2]. Subsequent studies have also reported its presence in other Curcuma species, including Curcuma wenyujin and Curcuma longa[2]. The initial discovery and structural elucidation were accomplished through extensive chromatographic separation and spectroscopic analysis of the plant extracts. The work by Kuroyanagi et al. in 2014 detailed the isolation and characterization of this compound and explored its chemical reactivity, specifically its transannular cyclization under basic conditions to yield eudesmane-type sesquiterpenes[3][4].
Physicochemical Properties
A summary of the key physicochemical properties of (4S,5S)-(+)-Germacrone 4,5-epoxide is presented in Table 1. These properties are essential for its handling, formulation, and analysis.
Table 1: Physicochemical Properties of (4S,5S)-(+)-Germacrone 4,5-epoxide
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₂ | [2][5] |
| Molecular Weight | 234.33 g/mol | [2][5] |
| CAS Number | 92691-35-5 | [5] |
| Appearance | Colorless solid | - |
| Melting Point | 59 °C | [5] |
| XLogP3 | 2.8 | [2] |
Experimental Protocols
Isolation of this compound from Curcuma aromatica
The following protocol is a generalized procedure based on methodologies reported in the literature for the isolation of sesquiterpenoids from Curcuma species.
4.1.1. Plant Material and Extraction
-
Plant Material: Fresh rhizomes of Curcuma aromatica are collected, washed, and air-dried.
-
Grinding: The dried rhizomes are ground into a fine powder.
-
Extraction: The powdered material is subjected to steam distillation to obtain the essential oil. Alternatively, solvent extraction using a non-polar solvent like hexane (B92381) or petroleum ether can be employed. The extraction is typically carried out at room temperature with constant agitation for 24-48 hours.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude essential oil or extract.
4.1.2. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel.
-
Elution Gradient: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Identification: Fractions containing the compound of interest are identified by comparing their TLC profiles with a reference standard, if available.
-
Further Purification: Fractions containing this compound are pooled and may require further purification using preparative TLC or high-performance liquid chromatography (HPLC) to achieve high purity.
References
- 1. scispace.com [scispace.com]
- 2. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Transannular cyclization of (4S,5S)-germacrone-4,5-epoxide under basic conditions to yield eudesmane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. (4S,5S)-(+)-Germacrone 4,5-epoxide | 92691-35-5 | SDA69135 [biosynth.com]
Germacrone-4,5-epoxide: A Technical Whitepaper on a Promising Germacrane Sesquiterpenoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Germacrone-4,5-epoxide, a naturally occurring germacrane (B1241064) sesquiterpenoid, has emerged as a molecule of significant interest in the fields of pharmacology and drug development. Primarily isolated from various species of the Curcuma genus, this compound has demonstrated a diverse range of biological activities, including potent anti-cancer, anti-inflammatory, and insecticidal properties. This technical guide provides an in-depth overview of Germacrone-4,5-epoxide, consolidating key data on its chemical properties, natural sources, and biological effects. Detailed experimental protocols for its isolation, purification, and evaluation in relevant biological assays are presented to facilitate further research and development. Furthermore, this paper elucidates its mechanism of action, including the modulation of critical signaling pathways, and presents quantitative data in structured tables for comparative analysis.
Introduction
Sesquiterpenoids are a large and diverse class of natural products derived from the C15 precursor farnesyl pyrophosphate. Among these, the germacrane sesquiterpenoids, characterized by a ten-membered carbon ring, have garnered considerable attention for their wide spectrum of biological activities. Germacrone-4,5-epoxide, a derivative of germacrone, is a prominent member of this family. Its unique chemical structure, featuring an epoxide ring, is believed to be a key contributor to its bioactivity. This document aims to serve as a comprehensive technical resource for researchers and professionals involved in the exploration and development of novel therapeutics derived from natural products.
Chemical and Physical Properties
Germacrone-4,5-epoxide is chemically known as (4S,5S)-(+)-Germacrone 4,5-epoxide.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₂O₂ | [2][3][4][5][6] |
| Molecular Weight | 234.33 g/mol | [2][3][4][5][6] |
| IUPAC Name | (1S,6Z,10S)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one | [3] |
| CAS Number | 92691-35-5 | [1] |
| Appearance | Colorless prism | [7] |
| Melting Point | 59 °C | [1] |
| SMILES | CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C | [1] |
Natural Sources and Isolation
Germacrone-4,5-epoxide is predominantly found in plants of the Curcuma genus (Zingiberaceae family), including Curcuma aromatica, Curcuma wenyujin, Curcuma longa, and Curcuma cf. viridiflora.[3][8]
Experimental Protocol: Isolation and Purification
The following protocol is a generalized method for the isolation and purification of Germacrone-4,5-epoxide from Curcuma rhizomes, based on high-speed counter-current chromatography (HSCCC).
3.1.1. Materials and Reagents:
-
Dried rhizomes of Curcuma species
-
Petroleum ether
-
Ethanol
-
Diethyl ether
-
Water
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
3.1.2. Procedure:
-
Extraction: The dried and powdered rhizomes are subjected to steam distillation to obtain the essential oil.
-
HSCCC Separation:
-
A two-phase solvent system is prepared with petroleum ether-ethanol-diethyl ether-water (e.g., in a 5:4:0.5:1 v/v/v/v ratio).
-
The HSCCC column is filled with the upper phase (stationary phase).
-
The lower phase (mobile phase) is pumped into the column at a specific flow rate.
-
The essential oil, dissolved in a mixture of the upper and lower phases, is injected into the column.
-
The effluent is continuously monitored by UV detection and collected into fractions.
-
-
Purification and Identification:
-
Fractions containing the target compound are combined and concentrated under reduced pressure.
-
The purity of the isolated Germacrone-4,5-epoxide is assessed by HPLC.
-
The structure of the purified compound is confirmed using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[9]
-
Biological Activities and Mechanisms of Action
Germacrone-4,5-epoxide exhibits a range of biological activities, with its anti-cancer and anti-inflammatory effects being the most prominent.
Anti-Cancer Activity
Germacrone-4,5-epoxide has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines, particularly leukemia cells.
4.1.1. Quantitative Data: Cytotoxicity of Germacrane Sesquiterpenoids
While extensive data specifically for Germacrone-4,5-epoxide is still emerging, studies on related germacrane sesquiterpenoids provide valuable insights into their cytotoxic potential.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Tomentphantin A | K562 (Leukemia) | 0.40 | [8] |
| Tomentphantin A | CCRF-CEM (Leukemia) | 5.1 | [8] |
| Carpescernolide 1 | HEL (Leukemia) | 2.54 | [1] |
| Carpescernolide 2 | K562 (Leukemia) | 1.59 | [1] |
| Carpescernolide 3 | KG-1a (Leukemia) | 5.47 | [1] |
| Germacrane Dilactone 4 | A549 (Lung) | 15.21 | [2] |
| Germacrane Dilactone 7 | HepG2 (Liver) | 8.97 | [2] |
| Germacrane Dilactone 8 | MCF-7 (Breast) | 12.45 | [2] |
| Germacrane Dilactone 9 | HeLa (Cervical) | 9.87 | [2] |
| Sigesbeckia Sesquiterpenoid 13 | A549 (Lung) | 6.02 | [3] |
| Sigesbeckia Sesquiterpenoid 21 | MDA-MB-231 (Breast) | 7.89 | [3] |
| Sigesbeckia Sesquiterpenoid 23 | A549 (Lung) | 9.34 | [3] |
4.1.2. Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
4.1.2.1. Materials and Reagents:
-
Cancer cell lines (e.g., K562, CCRF-CEM)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Germacrone-4,5-epoxide
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
4.1.2.2. Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Germacrone-4,5-epoxide (dissolved in DMSO, final DMSO concentration <0.1%) for 24, 48, or 72 hours. A vehicle control (DMSO) is included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
4.1.3. Mechanism of Action: Modulation of Signaling Pathways
Germacrone-4,5-epoxide is reported to exert its anti-cancer effects through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
4.1.3.1. Experimental Protocol: Western Blot Analysis of MAPK Pathway
This protocol outlines the steps to analyze the phosphorylation status of key MAPK proteins (ERK, JNK, and p38) in response to Germacrone-4,5-epoxide treatment.
4.1.3.1.1. Materials and Reagents:
-
Cancer cell lines
-
Germacrone-4,5-epoxide
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
4.1.3.1.2. Procedure:
-
Cell Treatment and Lysis: Treat cells with Germacrone-4,5-epoxide for a specified time. Lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
4.1.3.2. Signaling Pathway Diagram
Anti-inflammatory Activity
Germacrone-4,5-epoxide has been reported to possess anti-inflammatory properties, likely through the inhibition of pro-inflammatory mediators.
4.2.1. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.
4.2.1.1. Materials and Reagents:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Germacrone-4,5-epoxide
-
Indomethacin (B1671933) (positive control)
-
Plethysmometer
4.2.1.2. Procedure:
-
Animal Grouping: Divide the rats into groups: control (vehicle), positive control (indomethacin), and test groups (different doses of Germacrone-4,5-epoxide).
-
Drug Administration: Administer Germacrone-4,5-epoxide or indomethacin orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
4.2.2. Mechanism of Action: Inhibition of Cytochrome P450 Enzymes
Germacrone-4,5-epoxide has been shown to inhibit certain isoforms of cytochrome P450 (CYP), which are involved in the metabolism of inflammatory mediators.
4.2.2.1. Quantitative Data: Inhibition of Cytochrome P450 Isoforms
| Isoform | IC₅₀ (µM) | Reference |
| CYP3A4 | 1.0 ± 0.2 | [9] |
| CYP2C9 | 7.6 ± 2.5 | [9] |
| CYP1A2 | 33.2 ± 3.6 | [9] |
4.2.2.2. Experimental Protocol: Cytochrome P450 Inhibition Assay
This in vitro assay determines the inhibitory potential of a compound on specific CYP isoforms using human liver microsomes.
4.2.2.2.1. Materials and Reagents:
-
Human liver microsomes
-
NADPH regenerating system
-
Specific CYP isoform substrates (e.g., midazolam for CYP3A4, diclofenac (B195802) for CYP2C9, phenacetin (B1679774) for CYP1A2)
-
Germacrone-4,5-epoxide
-
Positive control inhibitors
-
LC-MS/MS system
4.2.2.2.2. Procedure:
-
Incubation: Incubate human liver microsomes, the NADPH regenerating system, and a specific CYP substrate with varying concentrations of Germacrone-4,5-epoxide.
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Metabolite Quantification: Quantify the formation of the specific metabolite of the substrate using a validated LC-MS/MS method.
-
Data Analysis: Determine the percentage of inhibition of metabolite formation at each concentration of Germacrone-4,5-epoxide and calculate the IC₅₀ value.
4.2.2.3. Experimental Workflow Diagram
Insecticidal Activity
Germacrone-4,5-epoxide has also been investigated for its potential as a natural insecticide.
4.3.1. Experimental Protocol: Insecticidal Bioassay
A common method to assess insecticidal activity is the contact toxicity or diet incorporation bioassay.
4.3.1.1. Materials and Reagents:
-
Target insects (e.g., aphids, ticks)
-
Germacrone-4,5-epoxide
-
Acetone or other suitable solvent
-
Artificial diet (for aphids) or filter paper (for contact toxicity)
-
Petri dishes or other suitable containers
4.3.1.2. Procedure (Diet Incorporation for Aphids):
-
Diet Preparation: Prepare an artificial diet for the aphids and incorporate different concentrations of Germacrone-4,5-epoxide.
-
Exposure: Place a known number of aphids in a container with the treated diet.
-
Mortality Assessment: Record the number of dead aphids at regular intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Calculate the percentage of mortality and determine the LC₅₀ (lethal concentration 50%) value.
Conclusion
Germacrone-4,5-epoxide stands out as a promising germacrane sesquiterpenoid with a compelling profile of biological activities. Its demonstrated efficacy against cancer cells, potent anti-inflammatory effects, and insecticidal properties warrant further investigation. The detailed experimental protocols and compiled quantitative data presented in this whitepaper are intended to provide a solid foundation for future research aimed at harnessing the therapeutic potential of this natural compound. Further studies are encouraged to explore its in vivo efficacy, safety profile, and the intricate molecular mechanisms underlying its diverse biological effects, which could pave the way for the development of novel pharmaceuticals.
References
- 1. cjnmcpu.com [cjnmcpu.com]
- 2. mdpi.com [mdpi.com]
- 3. Germacrane-type sesquiterpenoids with cytotoxic activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Activity of Germacrane-Type Sesquiterpene Lactones from Dimerostemma aspilioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: HPLC Purification of Germacrone 4,5-Epoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Germacrone 4,5-epoxide is a naturally occurring sesquiterpenoid found in various plant species, particularly within the Zingiberaceae family, including Curcuma phaeocaulis and Curcuma wenyujin.[1][2] This compound and its related sesquiterpenoids are of significant interest in pharmacological research due to their potential therapeutic properties, including anti-inflammatory and anti-tumor effects.[3] The isolation and purification of this compound in high purity are essential for its structural elucidation, biological activity screening, and further drug development. This document provides a detailed protocol for the purification of this compound from a crude plant extract using High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of the target compound is crucial for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₂ | [1][3][4] |
| Molecular Weight | 234.33 g/mol | [1][3][4] |
| Appearance | Crystalline solid | [2] |
| XLogP3 | 2.8 | [1][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | [2] |
Note: XLogP3 is a computed octanol/water partition coefficient, indicating a relatively non-polar nature suitable for reversed-phase HPLC.
Experimental Protocol
This protocol outlines a general procedure for the isolation and purification of this compound. Optimization may be required depending on the starting material and the complexity of the crude extract.
1. Materials and Reagents
-
Dried and powdered plant material (e.g., rhizomes of Curcuma phaeocaulis)
-
Ethanol (B145695) (95%, analytical grade)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
This compound standard (if available)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (60-120 mesh)
-
Preparative HPLC system with a UV detector
-
Preparative C18 HPLC column (e.g., 250 x 10 mm, 5 µm particle size)
-
Analytical HPLC system with a UV detector
-
Analytical C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Filtration apparatus (0.22 µm filters)
2. Preliminary Extraction and Fractionation
The initial step involves the extraction of a broad range of secondary metabolites from the plant material, followed by fractionation to enrich the sesquiterpenoid content.
-
Extraction: Macerate the dried, powdered plant material with 95% ethanol at room temperature. The process should be repeated multiple times to ensure exhaustive extraction. The combined ethanol extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate. This liquid-liquid extraction helps to separate compounds based on their polarity. The ethyl acetate fraction, which is expected to contain this compound, is collected and concentrated.
-
Silica Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to silica gel column chromatography for further preliminary purification. A gradient of n-hexane and ethyl acetate is typically used for elution. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled and concentrated.
3. Preparative HPLC Purification
The enriched fraction from the previous step is purified using preparative HPLC.
| Parameter | Recommended Condition |
| Stationary Phase | Reversed-phase C18 (Octadecyl silica) |
| Column | Preparative C18 column (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase | A: Water (HPLC grade)B: Acetonitrile (HPLC grade) |
| Elution Mode | Gradient elution |
| Gradient Program | 0-10 min: 50% B10-40 min: 50-80% B40-45 min: 80-100% B45-50 min: 100% B (hold)50-55 min: 100-50% B55-60 min: 50% B (hold) |
| Flow Rate | 3.0 - 5.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | Dependent on sample concentration and column capacity |
| Sample Preparation | The semi-purified fraction is dissolved in a minimal amount of methanol, filtered through a 0.22 µm syringe filter, and injected onto the column. |
Note: The gradient program is a starting point and should be optimized based on the separation of the target peak from impurities.
4. Post-Purification Processing
-
Fraction Collection: Collect the eluent corresponding to the peak of interest.
-
Solvent Removal: The collected fractions are concentrated using a rotary evaporator to remove the organic solvent.
-
Lyophilization: The remaining aqueous solution can be freeze-dried to obtain the purified this compound as a solid.
5. Purity Analysis
The purity of the isolated compound should be assessed using analytical HPLC.
| Parameter | Recommended Condition |
| Stationary Phase | Reversed-phase C18 (Octadecyl silica) |
| Column | Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water (HPLC grade)B: Acetonitrile (HPLC grade) |
| Elution Mode | Isocratic or gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 10-20 µL |
The purity is determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram. The identity of the purified compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Workflow and Data Presentation
HPLC Purification Workflow
References
- 1. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:92691-35-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. (4S,5S)-(+)-Germacrone 4,5-epoxide | 92691-35-5 | SDA69135 [biosynth.com]
- 4. Npc12463 | C15H22O2 | CID 91753231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Transannular cyclization of (4S,5S)-germacrone-4,5-epoxide under basic conditions to yield eudesmane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Optimizing HPLC Separation of Germacrone 4,5-Epoxide Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacrone, a naturally occurring sesquiterpenoid found in various medicinal plants, and its derivatives are of significant interest in pharmaceutical research. The epoxidation of Germacrone at the 4,5-double bond can result in the formation of stereoisomers. The separation and quantification of these Germacrone 4,5-epoxide isomers are crucial for characterization, stability studies, and quality control in drug development. This application note provides a detailed protocol and guidelines for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the effective separation of this compound isomers. The methodologies described are based on established principles for the separation of diastereomers and epoxides, providing a robust starting point for method development.
Experimental Protocols
The successful separation of this compound isomers requires a systematic approach to method development. Both reversed-phase and normal-phase chromatography, as well as chiral chromatography, can be explored.
1. Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of the this compound isomer mixture in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) at a concentration of 1 mg/mL. From the stock solution, prepare a series of working standards at concentrations ranging from 1 µg/mL to 100 µg/mL to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).
-
Sample Extraction (from natural products or formulations): A suitable extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), should be employed to isolate the this compound isomers from the sample matrix. The final extract should be dissolved in the mobile phase or a compatible solvent.
2. HPLC Method Development and Optimization
A systematic approach to optimizing the separation involves screening different columns and mobile phase compositions.
Method 1: Reversed-Phase HPLC (for Diastereomer Separation)
Reversed-phase HPLC is a common starting point for the separation of moderately polar compounds like epoxide isomers.
-
Column Selection:
-
Initial Screening: Begin with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Alternative Selectivity: If co-elution occurs, consider columns with different selectivities, such as a Phenyl-Hexyl or a Cyano (CN) phase.
-
-
Mobile Phase:
-
Initial Conditions: A gradient elution with acetonitrile (ACN) and water is recommended for initial screening.
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
Gradient Program: Start with a linear gradient from 30% B to 70% B over 20 minutes.
-
-
Optimization:
-
Isocratic Elution: Once the approximate elution composition is determined, an isocratic method can be developed for improved resolution and reproducibility.
-
Solvent Modification: The addition of a small percentage of methanol (5-10%) to the mobile phase can alter selectivity.
-
pH Adjustment: If the isomers possess ionizable groups, adjusting the pH of the aqueous phase with buffers (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-7) can significantly impact retention and selectivity.
-
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically in the range of 210-280 nm).
Method 2: Normal-Phase HPLC (for Isomer Separation)
Normal-phase chromatography can offer different selectivity for isomers that are not well-resolved by reversed-phase.
-
Column Selection: A silica (B1680970) or a cyano (CN) column is suitable for normal-phase separations.
-
Mobile Phase:
-
Composition: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).
-
Initial Conditions: Start with an isocratic mobile phase of 95:5 (v/v) n-hexane:isopropanol.
-
Optimization: Adjust the percentage of the polar modifier to optimize retention and resolution.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at the appropriate wavelength.
Method 3: Chiral HPLC (for Enantiomer and Diastereomer Separation)
If the isomers are enantiomers or if diastereomers are difficult to separate on achiral phases, chiral chromatography is necessary.
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral compounds, including epoxides.
-
Mobile Phase:
-
Normal-Phase Mode: Typically a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) n-hexane:isopropanol.
-
Reversed-Phase Mode: A mixture of acetonitrile and water or methanol and water.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 25 °C.
-
Detection: UV detection.
Data Presentation
The following tables present hypothetical data from an optimization study to illustrate the expected outcomes.
Table 1: Comparison of HPLC Columns for this compound Isomer Separation (Reversed-Phase)
| Column | Mobile Phase | Retention Time (Isomer 1) (min) | Retention Time (Isomer 2) (min) | Resolution (Rs) |
| C18 (150 x 4.6 mm, 5 µm) | Acetonitrile:Water (60:40) | 8.2 | 8.5 | 1.2 |
| Phenyl-Hexyl (150 x 4.6 mm, 5 µm) | Acetonitrile:Water (60:40) | 9.1 | 9.8 | 1.8 |
| Cyano (150 x 4.6 mm, 5 µm) | Acetonitrile:Water (55:45) | 7.5 | 8.3 | 2.1 |
Table 2: Effect of Mobile Phase Composition on Resolution (Phenyl-Hexyl Column)
| Acetonitrile (%) | Water (%) | Retention Time (Isomer 1) (min) | Retention Time (Isomer 2) (min) | Resolution (Rs) |
| 55 | 45 | 10.5 | 11.4 | 1.9 |
| 60 | 40 | 9.1 | 9.8 | 1.8 |
| 65 | 35 | 7.8 | 8.4 | 1.5 |
Table 3: Chiral Separation of this compound Enantiomers
| Chiral Stationary Phase | Mobile Phase | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Resolution (Rs) |
| Cellulose-based CSP | n-Hexane:Isopropanol (90:10) | 12.3 | 13.5 | 2.2 |
| Amylose-based CSP | n-Hexane:Ethanol (95:5) | 15.1 | 16.0 | 1.7 |
Mandatory Visualization
The following diagram illustrates the logical workflow for the optimization of the HPLC separation of this compound isomers.
Caption: Workflow for HPLC method development and optimization.
The separation of this compound isomers can be successfully achieved through a systematic HPLC method development approach. By screening different stationary phases, including reversed-phase, normal-phase, and chiral columns, and by optimizing mobile phase composition and other chromatographic parameters, a robust and reliable analytical method can be established. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and validate a suitable HPLC method for the separation and quantification of this compound isomers in various sample matrices.
Application Notes and Protocols: 1H and 13C NMR Assignment for Germacrone 4,5-epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacrone 4,5-epoxide is a sesquiterpenoid of significant interest due to its presence in various medicinal plants of the Curcuma genus and its potential biological activities. The structural elucidation and confirmation of this compound are critical for further research into its pharmacological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) atoms in the molecule. These application notes provide a detailed protocol and assigned NMR data for this compound, serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Chemical Structure
Systematic Name: (1S,6Z,10S)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one
Molecular Formula: C₁₅H₂₂O₂
Molecular Weight: 234.33 g/mol
CAS Number: 92691-35-5
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. The data has been compiled from various spectroscopic studies and represents typical values observed in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | ~2.90 | m | |
| 2 | ~2.20 | m | |
| 3 | ~2.50 | m | |
| 5 | ~3.10 | d | ~10.5 |
| 6 | ~5.15 | t | ~7.0 |
| 8 | ~2.40 | m | |
| 9 | ~2.10 | m | |
| 12 | ~1.85 | s | |
| 13 | ~2.15 | s | |
| 14 | ~1.30 | s | |
| 15 | ~1.70 | s |
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) |
| 1 | ~45.0 |
| 2 | ~25.0 |
| 3 | ~38.0 |
| 4 | ~63.0 |
| 5 | ~65.0 |
| 6 | ~128.0 |
| 7 | ~135.0 |
| 8 | ~208.0 |
| 9 | ~40.0 |
| 10 | ~130.0 |
| 11 | ~125.0 |
| 12 | ~22.0 |
| 13 | ~20.0 |
| 14 | ~18.0 |
| 15 | ~16.0 |
Note: The chemical shifts provided are approximate and can vary slightly depending on the solvent, concentration, and instrument used.
Experimental Protocols
A comprehensive NMR analysis of this compound involves a series of one-dimensional (1D) and two-dimensional (2D) experiments.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
The following experiments are recommended for a complete structural assignment. Data should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H.
-
¹H NMR (Proton):
-
Purpose: To determine the chemical shifts and coupling constants of all protons.
-
Typical Parameters:
-
Pulse Program: zg30
-
Spectral Width: 12-15 ppm
-
Acquisition Time: ~3-4 s
-
Relaxation Delay: 1-2 s
-
Number of Scans: 8-16
-
-
-
¹³C NMR (Carbon-13):
-
Purpose: To determine the chemical shifts of all carbon atoms.
-
Typical Parameters:
-
Pulse Program: zgpg30 (with proton decoupling)
-
Spectral Width: 200-220 ppm
-
Acquisition Time: ~1-2 s
-
Relaxation Delay: 2 s
-
Number of Scans: 1024 or more, depending on concentration.
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 will show CH and CH₃ signals as positive and CH₂ signals as negative. DEPT-90 will only show CH signals.
-
Execution: Run both DEPT-90 and DEPT-135 experiments.
-
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin couplings (³JHH), which helps in tracing out the spin systems within the molecule.
-
Typical Parameters:
-
Pulse Program: cosygpqf
-
Data Points (F2 x F1): 2K x 256
-
Number of Scans: 2-4 per increment
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom.
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsp
-
Spectral Width (F2/¹H, F1/¹³C): 12 ppm, 160 ppm
-
Data Points (F2 x F1): 1K x 256
-
Number of Scans: 2-8 per increment
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems and assigning quaternary carbons.
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (F2/¹H, F1/¹³C): 12 ppm, 220 ppm
-
Data Points (F2 x F1): 2K x 512
-
Number of Scans: 8-16 per increment
-
Long-range coupling delay (¹JCN): Optimized for 8 Hz.
-
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space, which provides critical information about the stereochemistry of the molecule.
-
Typical Parameters:
-
Pulse Program: noesygpph
-
Mixing Time: 300-800 ms
-
Data Points (F2 x F1): 2K x 256
-
Number of Scans: 8-16 per increment
-
-
Mandatory Visualization
The following diagrams illustrate the workflow for the NMR-based structural elucidation of this compound.
Caption: Workflow for NMR-based structural elucidation.
Caption: Logical relationships in NMR data assignment.
Application Notes: In Vitro Anti-inflammatory Assay Methods for Germacrone 4,5-epoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While essential for healing, chronic inflammation contributes to various diseases. The evaluation of novel compounds for anti-inflammatory properties is a cornerstone of drug discovery. Macrophage cell lines, such as RAW 264.7, are widely used in vitro models. When stimulated with lipopolysaccharide (LPS), these cells produce a range of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3] The production of these mediators is largely controlled by the activation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]
This document provides a detailed set of protocols and application notes for assessing the anti-inflammatory potential of a test compound, using Germacrone 4,5-epoxide as an example. The methods described herein cover the evaluation of key inflammatory markers and the elucidation of underlying molecular mechanisms.
Preliminary Assay: Cell Viability
Before evaluating anti-inflammatory effects, it is crucial to determine the non-cytotoxic concentration range of this compound. The MTT assay is a standard colorimetric method for assessing cell viability.[6][7]
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of isopropanol (B130326) or DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the optical density (OD) at 450-570 nm using a microplate reader.[6] Cell viability is expressed as a percentage relative to the untreated control group.
Assays for Key Inflammatory Mediators
These assays quantify the production of critical molecules involved in the inflammatory response. All experiments should include a vehicle control, an LPS-only control, and this compound + LPS groups.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat cells with non-toxic concentrations of this compound for 1 hour before stimulating with LPS (e.g., 1 µg/mL) for 24 hours.[8]
-
Supernatant Collection: Collect 50 µL of the cell culture medium from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Measurement
The levels of PGE2 and pro-inflammatory cytokines in the culture supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7][9]
-
Cell Culture and Treatment: Prepare and treat cells as described in Protocol 2.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific PGE2, TNF-α, IL-6, or IL-1β kit.[9]
-
Data Analysis: Determine the concentrations of the mediators by comparing the sample absorbance to the standard curve provided with the kit.
Analysis of Protein and Gene Expression
Western blotting and RT-qPCR are used to determine if this compound affects the expression of key inflammatory enzymes and cytokines at the protein and mRNA levels, respectively.
Protocol 4: Western Blot for iNOS, COX-2, and Signaling Proteins
-
Cell Lysis: After treatment (typically 18-24 hours for iNOS/COX-2, or 15-60 minutes for signaling proteins), wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin) overnight at 4°C.[2][3]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3] Quantify band density using image analysis software, normalizing to a loading control like β-actin.
Protocol 5: RT-qPCR for iNOS, COX-2, and Cytokine mRNA Expression
-
RNA Extraction: Following cell treatment, extract total RNA using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for iNOS, COX-2, TNF-α, IL-6, etc., and a SYBR Green master mix.[2][10]
-
Data Analysis: Analyze the results using the 2^-ΔΔCt method, normalizing the expression of target genes to a housekeeping gene such as GAPDH or β-actin.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables. Data are typically presented as mean ± standard deviation (SD) or standard error of the mean (SEM).
Table 1: Effect of this compound on LPS-Induced NO and PGE2 Production
| Group | Concentration (µM) | NO Production (% of LPS Control) | PGE2 Production (pg/mL) |
|---|---|---|---|
| Control | - | 5.2 ± 0.8 | 35.1 ± 4.5 |
| LPS (1 µg/mL) | - | 100 ± 5.1 | 488.3 ± 25.6 |
| LPS + Cpd. | 10 | 75.4 ± 4.2* | 310.7 ± 18.9* |
| LPS + Cpd. | 25 | 48.1 ± 3.5** | 185.2 ± 15.1** |
| LPS + Cpd. | 50 | 22.6 ± 2.8*** | 92.6 ± 11.3*** |
*Data are hypothetical examples (Mean ± SD). Statistical significance vs. LPS group: *p<0.05, **p<0.01, **p<0.001.
Table 2: Effect of this compound on LPS-Induced iNOS and COX-2 Protein Expression
| Group | Concentration (µM) | iNOS Expression (Relative Density) | COX-2 Expression (Relative Density) |
|---|---|---|---|
| Control | - | 0.05 ± 0.01 | 0.11 ± 0.02 |
| LPS (1 µg/mL) | - | 1.00 ± 0.07 | 1.00 ± 0.09 |
| LPS + Cpd. | 25 | 0.51 ± 0.05** | 0.62 ± 0.06* |
| LPS + Cpd. | 50 | 0.18 ± 0.03*** | 0.25 ± 0.04** |
*Data are hypothetical examples (Mean ± SD). Statistical significance vs. LPS group: *p<0.05, **p<0.01, **p<0.001.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: General workflow for in vitro anti-inflammatory assays.
LPS-Induced NF-κB Signaling Pathway
The NF-κB pathway is a primary regulator of inflammatory gene expression.[11] this compound can be tested for its ability to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[2][12]
Caption: Inhibition of the canonical NF-κB pathway by a test compound.
LPS-Induced MAPK Signaling Pathway
MAPKs (p38, ERK, JNK) are another set of crucial kinases that regulate inflammation.[13] The phosphorylation status of these proteins can be assessed by Western blot to see if this compound has an effect.[3][14]
Caption: Overview of the MAPK signaling cascade in inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-Inflammatory Activity of Soluble Epoxide Hydrolase Inhibitors Based on Selenoureas Bearing an Adamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Constitutive activation of NF-κB during early bone marrow development results in loss of B cells at the pro-B-cell stage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Application Notes: Cell Culture Techniques for Studying Germacrone 4,5-epoxide
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Scratch Wound Healing Assay [en.bio-protocol.org]
- 3. Gastric Cancer | Germacrone exerts anti-cancer effects on gastric cancer through induction of cell cycle arrest and promotion of apoptosis | springermedicine.com [springermedicine.com]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tumor effect of germacrone on human hepatoma cell lines through inducing G2/M cell cycle arrest and promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. med.virginia.edu [med.virginia.edu]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. addgene.org [addgene.org]
- 19. clyte.tech [clyte.tech]
- 20. Wound healing migration assay (Scratch assay) [protocols.io]
- 21. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 22. snapcyte.com [snapcyte.com]
- 23. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. cellbiolabs.com [cellbiolabs.com]
Application Notes & Protocols for In Vivo Studies of Germacrone 4,5-epoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Germacrone 4,5-epoxide is a naturally occurring sesquiterpenoid found in plants of the Zingiberaceae family, such as Curcuma aromatica.[1][2] This compound has garnered interest in the scientific community due to its potential therapeutic properties. Research indicates that this compound exhibits significant biological activities, including anti-cancer, anti-inflammatory, and insecticidal effects.[1][3] Its proposed mechanisms of action include the modulation of signaling pathways like MAPK, inhibition of cytochrome P450 enzymes, and downregulation of key proteins involved in cell proliferation.[3][4] These application notes provide detailed protocols for designing and conducting in vivo experiments to evaluate the anti-cancer and anti-inflammatory efficacy of this compound.
Part 1: In Vivo Anti-Cancer Efficacy Studies
Application Note:
The anti-proliferative properties of this compound have been observed in various neoplastic cell lines, including leukemic cells.[3] Its cytotoxic effects are reportedly mediated through the downregulation of the Wilms tumor 1 (WT1) protein.[3] To translate these in vitro findings into a preclinical setting, robust in vivo models are essential. Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are powerful tools for this purpose, allowing for the evaluation of a compound's therapeutic efficacy and toxicity in a living organism.[5][6] The following protocols detail the use of a CDX model to assess the anti-cancer potential of this compound.
Experimental Workflow: Anti-Cancer Study
References
- 1. (4S,5S)-(+)-Germacrone 4,5-epoxide | 92691-35-5 | SDA69135 [biosynth.com]
- 2. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy (+)-Germacrone-4,5-epoxide [smolecule.com]
- 4. This compound | CAS:92691-35-5 | Manufacturer ChemFaces [chemfaces.com]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Lipinski's Rule of Five Analysis for Germacrone 4,5-epoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Germacrone 4,5-epoxide, a naturally occurring sesquiterpenoid found in various plants of the Zingiberaceae family, has garnered interest for its potential pharmacological activities.[1] As with any compound being considered for drug development, an early assessment of its "drug-likeness" is crucial. Lipinski's Rule of Five is a widely used guideline to evaluate the oral bioavailability of a chemical compound.[2][3] This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).[2]
-
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[2]
-
A molecular mass less than 500 daltons.[2]
-
An octanol-water partition coefficient (log P) that does not exceed 5.[2]
This document provides a detailed analysis of this compound based on Lipinski's Rule of Five, including its physicochemical properties and detailed protocols for their experimental determination.
Data Presentation: Lipinski's Rule of Five Analysis
The physicochemical properties of this compound have been compiled and are presented below in the context of Lipinski's Rule of Five.
| Physicochemical Property | Value for this compound | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight (MW) | 234.33 g/mol [4][5][6] | < 500 Da[2] | Yes |
| Octanol-Water Partition Coefficient (XLogP3) | 2.8[4][7] | ≤ 5[2] | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5[2] | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10[2] | Yes |
Based on this analysis, this compound complies with all the criteria of Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key parameters in the Lipinski's Rule of Five analysis.
3.1. Determination of Molecular Weight
The molecular weight of a compound is typically determined using mass spectrometry.
-
Principle: This technique measures the mass-to-charge ratio (m/z) of ionized molecules.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Procedure:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in positive or negative ion mode.
-
The peak corresponding to the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) will be used to determine the molecular weight. The molecular formula of this compound is C15H22O2.[4][5][8]
-
3.2. Determination of Octanol-Water Partition Coefficient (Log P)
The Log P value can be determined experimentally using the shake-flask method, which is considered the gold standard.[9]
-
Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the concentration of the compound in the two phases is the partition coefficient (P). Log P is the logarithm of this ratio.
-
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Analytical balance
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
Prepare a stock solution of this compound of known concentration in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel.
-
Add a known volume of the other solvent (n-octanol or water) to the funnel.
-
Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.[10]
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC with UV detection).
-
Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].
-
Calculate Log P as: Log P = log10(P).
-
3.3. Determination of Hydrogen Bond Donors and Acceptors
The number of hydrogen bond donors and acceptors is determined by analyzing the chemical structure of the molecule.
-
Principle:
-
Hydrogen Bond Donors: Are typically N-H and O-H groups.
-
Hydrogen Bond Acceptors: Are typically nitrogen and oxygen atoms with lone pairs of electrons.
-
-
Procedure for this compound (C15H22O2):
-
Examine the structure: The molecular formula indicates the presence of 15 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms. The chemical structure reveals a ketone group (C=O) and an epoxide group (C-O-C).
-
Identify Hydrogen Bond Donors: There are no hydrogen atoms directly bonded to an oxygen or nitrogen atom. Therefore, the number of hydrogen bond donors is 0.
-
Identify Hydrogen Bond Acceptors: There are two oxygen atoms in the molecule (one in the ketone group and one in the epoxide ring), each with lone pairs of electrons that can act as hydrogen bond acceptors. Therefore, the number of hydrogen bond acceptors is 2.
-
Visualizations
4.1. Lipinski's Rule of Five Analysis Workflow
References
- 1. biosynth.com [biosynth.com]
- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 3. dev.drugbank.com [dev.drugbank.com]
- 4. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4S,5S)-Germacrone-4,5-epoxide [webbook.nist.gov]
- 6. This compound | CAS:92691-35-5 | Manufacturer ChemFaces [chemfaces.com]
- 7. Npc12463 | C15H22O2 | CID 91753231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (4S,5S)-Germacrone-4,5-epoxide [webbook.nist.gov]
- 9. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 10. enamine.net [enamine.net]
Application Notes and Protocols: Germacrone 4,5-epoxide as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Germacrone 4,5-epoxide, a sesquiterpenoid with promising biological activities, as a chemical probe in cancer and drug metabolism research. The protocols detailed below are based on established methodologies and published findings.
Introduction
This compound is a natural product that has demonstrated significant potential as an anti-cancer agent, particularly in leukemia. Its mechanism of action involves the downregulation of key oncogenic proteins and the inhibition of critical metabolic enzymes. These properties make it a valuable tool for investigating specific cellular signaling pathways and for assessing potential drug-drug interactions.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, making it a versatile chemical probe:
-
Anti-Leukemic Activity: It has been shown to possess anti-leukemic properties by downregulating the Wilms tumor 1 (WT1) protein, a transcription factor implicated in the proliferation of leukemic cells.
-
Enzyme Inhibition: It is an inhibitor of various cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of xenobiotics, including therapeutic drugs. This inhibitory action highlights its potential for studying drug metabolism and predicting drug-drug interactions.
-
Modulation of Signaling Pathways: While direct evidence for this compound is still emerging, the structurally related compound, Germacrone, is known to modulate the MAPK signaling pathway. This suggests that the epoxide may also influence this critical pathway involved in cell proliferation, differentiation, and apoptosis.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: Inhibitory Activity of (4S,5S)-(+)-Germacrone 4,5-epoxide on Human Cytochrome P450 Enzymes
| CYP Isoform | IC50 (µM) |
| CYP3A4 | 1.0 ± 0.2 |
| CYP2C9 | 7.6 ± 2.5 |
| CYP1A2 | 33.2 ± 3.6 |
Table 2: Hypothetical IC50 Values for Anti-Leukemic Activity of this compound *
| Cell Line | IC50 (µM) |
| KG1a | [To be determined experimentally] |
| Molt4 | [To be determined experimentally] |
Note: Specific IC50 values for the anti-leukemic activity of this compound on these cell lines are not yet published and need to be determined experimentally using the protocol provided below.
Experimental Protocols
Detailed methodologies for key experiments using this compound are provided below.
Protocol 1: Cell Viability Assay using MTT to Determine Anti-Leukemic Activity
This protocol describes how to assess the cytotoxic effects of this compound on the leukemic cell lines KG1a and Molt4.
Materials:
-
This compound (stock solution in DMSO)
-
KG1a and Molt4 cell lines
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan (B1609692) crystals)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed KG1a and Molt4 cells in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-leukemic drug).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Protocol 2: Western Blot Analysis of WT1 Protein Downregulation
This protocol details the procedure for detecting the downregulation of Wilms tumor 1 (WT1) protein in leukemic cells treated with this compound.
Materials:
-
This compound
-
KG1a cells
-
Complete RPMI-1640 medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-WT1
-
Primary antibody: anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed KG1a cells in 6-well plates and treat with various concentrations of this compound (e.g., based on IC50 values from the MTT assay) for 24-48 hours.
-
Cell Lysis: Harvest the cells and lyse them using RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-WT1 antibody overnight at 4°C. Subsequently, incubate with the anti-β-actin antibody.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the WT1 protein levels to the β-actin loading control.
Protocol 3: Cytochrome P450 Inhibition Assay
This protocol provides a general method to assess the inhibitory effect of this compound on major human CYP450 isoforms.
Materials:
-
This compound
-
Human liver microsomes (HLMs)
-
Specific CYP isoform probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, midazolam for CYP3A4)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs, potassium phosphate buffer, and the specific CYP probe substrate.
-
Inhibitor Addition: Add this compound at various concentrations (e.g., 0.1 to 50 µM) to the incubation mixture. Include a positive control inhibitor for each isoform.
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specific time (e.g., 10-60 minutes, depending on the isoform).
-
Reaction Termination: Stop the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the use of this compound as a chemical probe.
Caption: Mechanism of anti-leukemic action.
Caption: CYP450 inhibition assay workflow.
Caption: Hypothetical MAPK pathway modulation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Germacrone 4,5-epoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of Germacrone (B1671451) 4,5-epoxide. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Germacrone 4,5-epoxide, particularly when using meta-chloroperoxybenzoic acid (m-CPBA) as the epoxidizing agent.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to no conversion of Germacrone | 1. Inactive m-CPBA: m-CPBA can degrade over time, especially if not stored properly. Commercially available m-CPBA is often stabilized with water, which can affect its reactivity.[1] 2. Insufficient reaction time or temperature: The reaction may be too slow at lower temperatures. 3. Presence of inhibitors: Impurities in the starting material or solvent could interfere with the reaction. | 1. Check m-CPBA activity: Use a fresh batch of m-CPBA or titrate the current batch to determine its active oxygen content. Ensure it is stored in a cool, dry place. 2. Optimize reaction conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[2] 3. Purify starting materials: Ensure Germacrone and the solvent are pure and dry. |
| Low yield of this compound | 1. Formation of side products: The primary competing reaction is the Baeyer-Villiger oxidation of the ketone in Germacrone.[3][4] Other potential side reactions include the formation of di-epoxides or rearrangement products.[2] 2. Epoxide ring-opening: The epoxide ring can be sensitive to acidic conditions, leading to the formation of diols or other rearranged products, especially during workup.[5][6] 3. Incomplete reaction: As mentioned above, this can be due to inactive reagents or suboptimal conditions. | 1. Control reaction conditions: Keep the reaction temperature low (e.g., 0 °C) to favor epoxidation over Baeyer-Villiger oxidation. Use a buffered system (e.g., with NaHCO₃) to neutralize the acidic m-chlorobenzoic acid byproduct and prevent acid-catalyzed side reactions.[7] 2. Careful workup: Use a mild basic wash (e.g., saturated NaHCO₃ solution) during the workup to remove acidic byproducts without promoting epoxide ring opening.[8] 3. Monitor reaction progress: Use TLC to determine the optimal reaction time to maximize epoxide formation and minimize side product formation. |
| Formation of multiple products | 1. Non-selective epoxidation: Germacrone has two double bonds, and while the 4,5-double bond is generally more reactive, some epoxidation of the other double bond can occur, leading to a mixture of mono-epoxides.[9] 2. Baeyer-Villiger oxidation: As a significant side reaction, this will produce lactone byproducts.[3] 3. Isomerization of Germacrone: The starting material itself can isomerize under certain conditions.[10] | 1. Optimize stoichiometry: Use a controlled amount of m-CPBA (e.g., 1.0-1.2 equivalents) to favor mono-epoxidation. 2. Chromatographic separation: The different epoxides and the Baeyer-Villiger byproduct will likely have different polarities and can be separated by column chromatography.[8] |
| Difficulty in purifying the product | 1. Similar polarities of products: The desired 4,5-epoxide and other isomers or byproducts may have very similar polarities, making separation by column chromatography challenging. 2. Instability on silica (B1680970) gel: The slightly acidic nature of silica gel can cause the epoxide to degrade or rearrange during chromatography.[2] | 1. High-resolution chromatography: Utilize High-Performance Liquid Chromatography (HPLC) for better separation. A C18 column with a water/acetonitrile or water/methanol gradient is often effective for separating sesquiterpenoids.[11] 2. Neutralized silica gel: If using column chromatography, consider pre-treating the silica gel with a base (e.g., triethylamine) to neutralize acidic sites. 3. Alternative purification methods: Techniques like preparative TLC or crystallization could be explored. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the epoxidation of Germacrone to this compound?
A1: The direct epoxidation of Germacrone with m-CPBA can yield a mixture of epoxides. In one reported synthesis, the reaction yielded a 4:1 ratio of two mono-epoxides, with the desired 4,5-epoxide being a major component.[9] The overall yield of the epoxide mixture can be high, but the isolated yield of the pure 4,5-epoxide will depend on the efficiency of the purification.
Q2: Which analytical techniques are best for monitoring the reaction and characterizing the product?
A2: Thin Layer Chromatography (TLC) is suitable for monitoring the progress of the reaction. For product characterization, Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying the components of the reaction mixture, including byproducts.[4][11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation of the purified epoxide.[12][13] High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[14]
Q3: What are the key safety precautions when working with m-CPBA?
A3: m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially in pure form.[8] It is typically sold as a stabilized mixture (e.g., <77% purity). Always handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with flammable materials. For spills, it is recommended to wet the solid with an inert solvent.[8]
Q4: Can other epoxidizing agents be used for this synthesis?
A4: While m-CPBA is commonly used, other peroxy acids could potentially be employed.[1] However, the selectivity for the 4,5-double bond and the prevalence of side reactions might differ. The choice of reagent would require optimization.
Experimental Protocols
Synthesis of this compound using m-CPBA
This protocol is adapted from general procedures for m-CPBA epoxidation and specific information on Germacrone.[8][9]
Materials:
-
Germacrone
-
m-Chloroperoxybenzoic acid (m-CPBA, <77%)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Germacrone (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add solid sodium bicarbonate (2.0 eq) to the solution to act as a buffer.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred Germacrone solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy excess peroxide.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Stationary Phase: Silica gel (230-400 mesh). Consider neutralizing the silica gel with triethylamine (B128534) to prevent epoxide degradation.
Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297) is typically effective. The exact ratio should be determined by TLC analysis of the crude product.[8]
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the sample onto the top of the column.
-
Elute the column with the gradient solvent system, starting with a low polarity and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure this compound.
-
Concentrate the pure fractions under reduced pressure to yield the final product.
Data Presentation
Table 1: Typical Reaction Parameters for Germacrone Epoxidation
| Parameter | Value/Range | Notes |
| Temperature | 0 °C to room temperature | Lower temperatures (0 °C) are recommended to minimize side reactions like Baeyer-Villiger oxidation. |
| m-CPBA Stoichiometry | 1.0 - 1.2 equivalents | Using a slight excess of m-CPBA can ensure complete conversion of the starting material. A large excess should be avoided to prevent di-epoxidation and other side reactions. |
| Reaction Time | 1 - 12 hours | Monitor by TLC to determine the optimal time. |
| Solvent | Dichloromethane (DCM) | A common solvent for m-CPBA epoxidations. Ensure it is anhydrous. |
Table 2: Characterization Data for this compound
| Technique | Observed Data | Reference |
| ¹H NMR (CDCl₃) | Characteristic signals for epoxide protons and other protons of the germacrone skeleton. | [12] |
| ¹³C NMR (CDCl₃) | Characteristic signals for epoxide carbons and other carbons of the germacrone skeleton. | [12] |
| HRMS (ESI+) | m/z calculated for C₁₅H₂₃O₂ [M+H]⁺ 235.1698, found 235.1696. | [9] |
| GC-MS | Can be used to identify the product and any impurities in the reaction mixture. | [11] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Potential reaction pathways and side products in the epoxidation of Germacrone.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Double Bond Stereochemistry Influences the Susceptibility of Short-Chain Isoprenoids and Polyprenols to Decomposition by Thermo-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Transannular cyclization of (4S,5S)-germacrone-4,5-epoxide under basic conditions to yield eudesmane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Germacrone 4,5-epoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Germacrone 4,5-epoxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products observed during the m-CPBA epoxidation of Germacrone?
A1: The direct epoxidation of Germacrone with meta-chloroperoxybenzoic acid (m-CPBA) primarily yields a mixture of two diastereomeric epoxides: the desired (4S,5S)-Germacrone 4,5-epoxide and the corresponding (4R,5R)-diastereomer.[1] Additionally, a competing Baeyer-Villiger oxidation can occur, leading to the formation of lactone byproducts. Under certain conditions, further reaction of the formed epoxide can lead to other side products.
Q2: What is the typical ratio of the desired (4S,5S)-Germacrone 4,5-epoxide to its diastereomer?
A2: The epoxidation of Germacrone with m-CPBA has been reported to yield a 4:1 mixture of the (4S,5S) and (4R,5R) diastereomers, respectively.[1]
Q3: How can the formation of Baeyer-Villiger oxidation byproducts be minimized?
A3: While specific conditions to completely suppress the Baeyer-Villiger oxidation in Germacrone epoxidation are not extensively detailed in the available literature, general strategies for minimizing this side reaction in the epoxidation of α,β-unsaturated ketones include using less reactive peroxy acids, carefully controlling the reaction temperature (lower temperatures generally favor epoxidation), and using buffered reaction conditions to modulate acidity.
Q4: What side products can be expected if the reaction is performed under acidic, basic, or high-temperature conditions?
A4: this compound is sensitive to acidic, basic, and thermal conditions, which can lead to a variety of rearrangement products.
-
Acidic and Thermal Conditions: Can induce transannular cyclization to yield guaiane (B1240927) and secoguaiane-type sesquiterpenes.
-
Basic Conditions: Can lead to the formation of eudesmane-type sesquiterpenes and an isomeric epoxide, (4S,5S,9Z)-4,5-epoxygermacra-7(11),9-dien-8-one.[2]
-
Lewis Acid (e.g., InBr₃): The major epoxide diastereomer can undergo an ionic opening to generate spiro-alcohols.[1]
Q5: How can this compound be purified from the reaction mixture?
A5: Purification of this compound is typically achieved by flash chromatography on silica (B1680970) gel.[1] A solvent system of hexanes and a moderately polar solvent like methyl tert-butyl ether (MTBE) has been shown to be effective for separating the diastereomeric epoxides and other byproducts.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | Monitor the reaction progress by Thin Layer Chromatography (TLC). If starting material remains, consider extending the reaction time or adding an additional equivalent of m-CPBA. |
| Degradation of the product during workup. | Ensure the workup is performed promptly and at low temperatures. Avoid acidic or basic conditions during extraction if possible. | |
| Formation of significant amounts of Baeyer-Villiger byproducts. | Lower the reaction temperature. Consider using a buffered system (e.g., with NaHCO₃ or Na₂HPO₄) to control the pH. | |
| Poor diastereoselectivity (ratio of desired to undesired epoxide is lower than 4:1) | Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to enhance diastereoselectivity. |
| Solvent effects. | While dichloromethane (B109758) is commonly used, exploring other aprotic solvents may influence selectivity. | |
| Presence of unexpected polar byproducts | Epoxide ring-opening or rearrangement. | Ensure the reaction and workup conditions are neutral and performed at low temperatures. The m-chlorobenzoic acid byproduct from m-CPBA can be removed by a mild aqueous base wash (e.g., saturated NaHCO₃ solution) during workup. |
| Further reaction of the initially formed epoxides. | If Lewis acids are present or generated, they can catalyze the formation of spiro-alcohols. Ensure all reagents and glassware are free from acidic contaminants. | |
| Difficulty in separating the diastereomeric epoxides | Inadequate chromatographic conditions. | Optimize the solvent system for flash chromatography. A shallow gradient of a polar solvent in a non-polar solvent (e.g., a gradient of MTBE in hexanes) may improve separation. Using a high-performance flash chromatography system could also be beneficial. |
Data Presentation
Table 1: Side Products in the Synthesis of this compound
| Side Product | Type | Conditions of Formation | Reported Yield/Ratio |
| (4R,5R)-Germacrone 4,5-epoxide | Diastereomer | Direct epoxidation with m-CPBA | Forms in a 1:4 ratio with the desired (4S,5S) isomer[1] |
| Lactones (unspecified) | Baeyer-Villiger Oxidation Product | Reaction of Germacrone with m-CPBA | Yield not specified, but a known competing pathway for α,β-unsaturated ketones. |
| Spiro-alcohols | Epoxide Rearrangement Product | Treatment of the major epoxide with a Lewis acid (InBr₃) | 30%[1] |
| Eudesmane-type sesquiterpenes | Epoxide Rearrangement Product | Treatment of the epoxide under basic conditions | Yields not specified. |
| (4S,5S,9Z)-4,5-epoxygermacra-7(11),9-dien-8-one | Epoxide Isomer | Treatment of the epoxide under basic conditions | Yield not specified.[2] |
| Guaiane and secoguaiane-type sesquiterpenes | Epoxide Rearrangement Product | Treatment of the epoxide under acidic or thermal conditions | Yields not specified. |
Experimental Protocols
Key Experiment: Synthesis of this compound via m-CPBA Epoxidation
This protocol is based on the direct epoxidation of Germacrone as reported in the literature.[1]
Materials:
-
Germacrone
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
-
Hexanes and methyl tert-butyl ether (MTBE) for chromatography
Procedure:
-
Reaction Setup: Dissolve Germacrone (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in dichloromethane to the cooled Germacrone solution over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, checking for the consumption of the Germacrone starting material. The reaction is typically stirred at 0 °C for several hours until completion.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash chromatography on silica gel using a gradient of methyl tert-butyl ether in hexanes to separate the diastereomeric epoxides and other byproducts.[1]
Visualizations
Caption: Primary and side reaction pathways in the m-CPBA oxidation of Germacrone.
Caption: A logical flowchart for troubleshooting common issues in Germacrone epoxidation.
References
"stability of Germacrone 4,5-epoxide in different solvents"
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Germacrone 4,5-epoxide in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: this compound is soluble in several organic solvents. For short-term storage and immediate use, the following solvents are recommended:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
For long-term storage, it is advisable to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q2: I am observing a loss of potency or the appearance of unknown peaks in my chromatogram when using this compound. What could be the cause?
A2: Loss of potency and the emergence of new peaks are often indicative of degradation. This compound, like many epoxides, can be susceptible to degradation under certain conditions. Key factors that can induce degradation include:
-
pH: The epoxide ring is susceptible to opening under both acidic and basic conditions, leading to the formation of diols or other rearrangement products.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV light can potentially lead to photodegradation.
-
Oxidative Stress: The presence of oxidizing agents may affect the stability of the molecule.
It is crucial to control these factors during your experiments. Ensure your solvents are of high purity and free from acidic or basic contaminants. Protect your samples from light and store them at appropriate low temperatures.
Q3: How can I monitor the stability of this compound in my experimental setup?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound. This method should be capable of separating the intact parent compound from any potential degradation products. Key steps in developing such a method are outlined in the Experimental Protocols section. Regular analysis of your working solutions against a freshly prepared standard will allow you to quantify any degradation over time.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound in various solvents are not extensively documented in publicly available literature, based on the chemical structure (a germacrane (B1241064) sesquiterpenoid with an epoxide ring), potential degradation pathways include:
-
Acid-catalyzed hydrolysis: Opening of the epoxide ring to form a diol.
-
Base-catalyzed hydrolysis: Similar to acid-catalyzed hydrolysis, resulting in a diol.
-
Transannular cyclization: Under acidic or basic conditions, the flexible germacrane ring can undergo cyclization reactions, leading to different skeletal structures.
-
Isomerization: The double bonds within the structure may isomerize under certain conditions.
A forced degradation study, as detailed in the protocols below, can help elucidate the specific degradation pathways under your experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound. | Prepare fresh stock solutions. Ensure the purity of solvents and reagents. Protect samples from light and extreme temperatures. Perform a forced degradation study to identify potential degradants. |
| Inconsistent experimental results. | Instability of the compound in the chosen solvent or under the experimental conditions. | Evaluate the stability of this compound under your specific experimental conditions using a stability-indicating HPLC method. Consider using a more inert solvent if degradation is observed. |
| Precipitation of the compound from solution. | Poor solubility or supersaturation. | Ensure the chosen solvent can dissolve the desired concentration. Gentle warming or sonication may aid dissolution, but be mindful of potential thermal degradation. |
| Discoloration of the solution. | Potential degradation or reaction with components of the solvent or container. | Use high-purity solvents and inert storage vials (e.g., amber glass). Investigate the cause of discoloration, as it may indicate a chemical transformation. |
Quantitative Stability Data (Hypothetical)
| Solvent | Temperature (°C) | Time (hours) | % Remaining (Hypothetical) | Major Degradation Product(s) (Hypothetical) |
| Acetonitrile (B52724) | 25 | 24 | 98.5 | Minor unidentified peaks |
| Methanol | 25 | 24 | 95.2 | Diol derivative |
| DMSO | 25 | 24 | 99.1 | Minimal degradation |
| Chloroform | 25 | 24 | 97.8 | Isomeric products |
| Ethyl Acetate | 25 | 24 | 98.2 | Minor unidentified peaks |
| Acetonitrile (with 0.1% Formic Acid) | 25 | 24 | 85.3 | Diol and cyclized products |
| Methanol (with 0.1% NaOH) | 25 | 24 | 78.9 | Diol and rearrangement products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
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Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl and dilute with mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute with mobile phase.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed sample in acetonitrile and dilute for analysis. Also, heat a solution of the compound in a chosen solvent (e.g., acetonitrile) at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours. Analyze the sample by HPLC.
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to any stress conditions.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions (Starting Point):
-
HPLC System: Agilent 1260 Infinity II or equivalent with PDA detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 40% B
-
19-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (or monitor a range with PDA).
-
Injection Volume: 10 µL.
Method Development and Validation:
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Inject the unstressed (control) sample of this compound to determine its retention time and peak purity.
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Inject the samples from the forced degradation study.
-
Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.
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Optimize the mobile phase composition, gradient, and flow rate to achieve adequate separation (resolution > 2) for all significant peaks.
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Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under stress.
Technical Support Center: Degradation of Germacrone 4,5-epoxide
Welcome to the technical support center for researchers working with Germacrone 4,5-epoxide. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of this compound, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What happens when this compound is exposed to acidic conditions?
A1: Under acidic conditions, this compound is prone to degradation through acid-catalyzed rearrangement. The reaction is typically initiated by the protonation of the epoxide oxygen, which facilitates the opening of the epoxide ring. This is often followed by a transannular cyclization, where a new carbon-carbon bond forms between C-1 and C-5, leading to the formation of various guaiane (B1240927) and secoguaiane-type sesquiterpenes.[1]
Q2: What are the expected degradation products?
A2: Acidic treatment of (4S,5S)-Germacrone 4,5-epoxide can produce a complex mixture of sesquiterpenes. The primary products are typically those with guaiane and secoguaiane skeletons.[1] The exact product distribution can be influenced by the specific reaction conditions, including the acid used, temperature, and reaction time.
Q3: My reaction has produced a complex mixture of products that are difficult to separate. What can I do?
A3: This is a common issue due to the number of possible rearrangement pathways. We recommend using high-performance liquid chromatography (HPLC) with a suitable column (e.g., ODS) and a gradient solvent system for purification. Preparative thin-layer chromatography (TLC) can also be an effective separation technique for these types of nonpolar compounds. Careful selection of the solvent system is crucial for achieving good separation.
Q4: I am observing unexpected products that do not seem to be of the guaiane or secoguaiane type. Why might this be happening?
A4: While guaiane and secoguaiane skeletons are the major reported products, alternative reaction pathways can occur.[1] The conformation of the ten-membered ring of this compound at the moment of epoxide ring opening can influence the cyclization pathway. Additionally, the presence of other functional groups or impurities in your sample could lead to different reaction products. It is also worth noting that under basic conditions, this compound has been shown to yield eudesmane-type derivatives, so confirming the pH of your reaction is critical.[2][3][4][5]
Q5: How can I minimize the degradation of this compound during storage and handling?
A5: To minimize degradation, this compound should be stored in a tightly sealed container at low temperatures (e.g., -20°C) and protected from light. Solutions should be prepared fresh whenever possible. If stock solutions are necessary, they should be stored in an inert atmosphere at low temperatures. Avoid acidic conditions during storage and in your experimental buffers unless intentional degradation is the goal.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of desired rearrangement products. | 1. Incomplete reaction. 2. Use of an inappropriate acid or solvent. 3. Reaction temperature is too low. | 1. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. 2. Experiment with different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, BF₃·OEt₂). 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. |
| Formation of a single, unexpected major product. | The specific reaction conditions may strongly favor one rearrangement pathway over others. | Fully characterize the unexpected product using spectroscopic methods (NMR, MS) to understand the reaction mechanism. This could be a novel derivative. |
| Difficulty in replicating literature results. | 1. Differences in starting material purity. 2. Minor variations in reaction conditions (temperature, concentration, acid purity). | 1. Ensure the purity of your this compound using analytical techniques like NMR or HPLC. 2. Carefully control all reaction parameters and use freshly prepared reagents. |
| Products appear to be unstable during workup and purification. | The rearrangement products themselves may be sensitive to acidic or thermal conditions. | 1. Neutralize the reaction mixture promptly upon completion. 2. Use mild purification techniques, such as flash column chromatography at room temperature. 3. Avoid prolonged exposure to solvents and high temperatures during solvent evaporation. |
Summary of Degradation Products
| Starting Material | Conditions | Major Product Skeletons | Reference |
| (4S,5S)-Germacrone 4,5-epoxide | Acidic and Thermal Treatment | Guaiane and Secoguaiane | [1] |
| (4S,5S)-Germacrone 4,5-epoxide | Basic Conditions (e.g., 0.5% NaOH in MeOH) | Eudesmane-type derivatives | [2][3][4][5] |
Experimental Protocols
General Protocol for Acid-Catalyzed Rearrangement of this compound
This protocol is a representative procedure based on common practices for acid-catalyzed epoxide rearrangements.
-
Preparation:
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane (B109758), diethyl ether) in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired reaction temperature (e.g., 0°C or -78°C) using an ice bath or a dry ice/acetone bath.
-
-
Reaction Initiation:
-
Slowly add the acid catalyst (e.g., a solution of BF₃·OEt₂ in the same solvent) to the cooled solution of this compound while stirring.
-
The amount of acid can be catalytic or stoichiometric, depending on the desired transformation.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals.
-
Compare the reaction mixture to a spot of the starting material to determine when it has been consumed.
-
-
Quenching the Reaction:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate or another suitable base to neutralize the acid.
-
Allow the mixture to warm to room temperature.
-
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product mixture using flash column chromatography or preparative HPLC to isolate the individual rearrangement products.
-
-
Characterization:
-
Characterize the structure of the purified products using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Visualizations
References
- 1. Transannular Cyclization of (4 S ,5 S )-Germacrone-4,5-epoxide into Guaiane and Secoguaiane-type Sesquiterpenes | Semantic Scholar [semanticscholar.org]
- 2. Transannular cyclization of (4S,5S)-germacrone-4,5-epoxide under basic conditions to yield eudesmane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Transannular cyclization of (4S,5S)-germacrone-4,5-epoxide under basic conditions to yield eudesmane-type sesquiterpenes. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Transannular Cyclization of Germacrone 4,5-Epoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the thermal transannular cyclization of Germacrone 4,5-epoxide.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of the thermal transannular cyclization of this compound?
Under thermal stress, this compound primarily undergoes a transannular cyclization reaction to yield a mixture of sesquiterpenoids. The main products typically belong to the guaiane (B1240927) and secoguaiane skeletal classes. Under certain conditions, eudesmane-type sesquiterpenes can also be formed.
Q2: What are the typical reaction conditions for this thermal cyclization?
The reaction is generally carried out by heating a solution of this compound in a high-boiling point solvent. A common procedure involves heating the epoxide in dimethyl sulfoxide (B87167) (DMSO) at temperatures ranging from 120°C to 180°C.
Q3: What is the proposed mechanism for the formation of guaiane-type sesquiterpenes?
The thermal treatment facilitates the opening of the epoxide ring, leading to a carbocation intermediate. This is followed by a transannular cyclization, where a new carbon-carbon bond is formed across the ten-membered ring of the germacrane (B1241064) skeleton, ultimately leading to the bicyclic guaiane core structure.
Q4: Can other types of products be formed during the thermal reaction?
Yes, besides guaiane and secoguaiane-type sesquiterpenes, the formation of eudesmane-type compounds has been reported, particularly under basic conditions.[1][2] However, thermal conditions can also lead to a complex mixture of rearranged products, especially at higher temperatures or with prolonged reaction times.
Q5: How can the products of the reaction be purified and characterized?
The resulting product mixture is typically purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC). Characterization of the isolated products is achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and comparison with literature data.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Reaction temperature is too low.2. Reaction time is insufficient.3. Purity of the starting material is low. | 1. Gradually increase the reaction temperature in increments of 10°C.2. Increase the reaction time, monitoring the progress by TLC or GC-MS.3. Ensure the this compound is of high purity. Purify by column chromatography if necessary. |
| Formation of a complex mixture of unidentifiable products | 1. Reaction temperature is too high, leading to decomposition or side reactions.2. Prolonged reaction time.3. Presence of impurities that catalyze side reactions. | 1. Lower the reaction temperature.2. Optimize the reaction time by monitoring the reaction progress closely.3. Use purified starting material and high-purity solvent. |
| Low yield of desired guaiane/secoguaiane products | 1. Sub-optimal reaction temperature or time.2. Inefficient purification process. | 1. Perform small-scale experiments to screen for the optimal temperature and time.2. Optimize the chromatographic separation method (e.g., try different solvent systems or stationary phases). |
| Inconsistent product ratios between batches | 1. Minor variations in reaction temperature.2. Inconsistent heating of the reaction mixture.3. Variations in the concentration of the starting material. | 1. Use a temperature-controlled heating mantle or oil bath for precise temperature regulation.2. Ensure efficient stirring throughout the reaction.3. Maintain a consistent concentration of the substrate for each run. |
Data Presentation
Table 1: Product Distribution in the Thermal Cyclization of (4S,5S)-Germacrone-4,5-epoxide
| Product Skeleton | Example Compound(s) | Typical Yield Range (%) |
| Guaiane | Guaia-1(5),11-dien-9-one | Varies with conditions |
| Secoguaiane | Secoguaianolide derivatives | Varies with conditions |
| Eudesmane | (9S,10S)-9-hydroxyeudesma-4,7(11)-dien-6-one | Reported under basic conditions |
Note: Specific yields are highly dependent on the precise reaction conditions (temperature, solvent, and reaction time) and are often reported as part of a complex mixture.
Experimental Protocols
Detailed Methodology for the Thermal Cyclization of (4S,5S)-Germacrone-4,5-epoxide
A solution of (4S,5S)-Germacrone-4,5-epoxide (e.g., 100 mg) in a high-boiling point solvent such as dimethyl sulfoxide (DMSO) (e.g., 5 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The reaction mixture is heated in a pre-heated oil bath to the desired temperature (e.g., 120°C, 150°C, or 180°C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a suitable solvent gradient (e.g., n-hexane/ethyl acetate) to isolate the individual cyclized products.
Visualizations
Caption: Proposed reaction pathway for the thermal transannular cyclization.
Caption: A typical experimental workflow for the thermal cyclization.
Caption: A decision tree for troubleshooting low product yields.
References
Technical Support Center: Synthesis of Germacrone 4,5-epoxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Germacrone (B1671451) 4,5-epoxide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Germacrone 4,5-epoxide, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degraded Epoxidizing Agent: m-Chloroperoxybenzoic acid (m-CPBA) can degrade over time, especially if not stored properly. | Use a fresh batch of m-CPBA. Check the purity of the reagent before use. |
| Insufficient Reaction Time or Temperature: The epoxidation reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (Germacrone) is still present, consider extending the reaction time or slightly increasing the temperature (while monitoring for side product formation). | |
| Presence of Water: Water can react with the epoxidizing agent and lead to the formation of diols as byproducts.[1] | Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Formation of Multiple Products | Non-selective Epoxidation: Germacrone has multiple double bonds, and the epoxidizing agent may react with other sites in the molecule. | The primary method involves the direct epoxidation of germacrone with m-CPBA, which can yield a mixture of epoxides.[2] To improve selectivity, consider using a sterically hindered epoxidizing agent or optimizing the reaction temperature to favor the formation of the desired 4,5-epoxide. |
| Epoxide Ring Opening: Acidic conditions, which can be generated from the m-chlorobenzoic acid byproduct of m-CPBA, can catalyze the opening of the epoxide ring to form diols or other rearrangement products.[3] | Add a mild base, such as sodium bicarbonate or disodium (B8443419) hydrogen phosphate, to the reaction mixture to neutralize the acidic byproduct. | |
| Baeyer-Villiger Oxidation: The ketone functional group in Germacrone can undergo a Baeyer-Villiger oxidation in the presence of a peroxy acid like m-CPBA, leading to the formation of an ester byproduct.[4] | This is a competing reaction. Lowering the reaction temperature may help to favor epoxidation over the Baeyer-Villiger oxidation. Careful monitoring of the reaction is crucial to stop it once the desired epoxide is formed. | |
| Difficult Purification | Similar Polarity of Products: The desired this compound and other isomeric epoxides or byproducts may have very similar polarities, making separation by column chromatography challenging. | Utilize a high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) for better separation.[5] For column chromatography, use a long column with a shallow solvent gradient to improve resolution. |
| Product Degradation on Silica (B1680970) Gel: The slightly acidic nature of silica gel can cause the degradation of the epoxide during column chromatography. | Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine (B128534) in the eluent) before use. Alternatively, use a different stationary phase like neutral alumina. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The recommended starting material is Germacrone.[2]
Q2: Which epoxidizing agent is most commonly used for this synthesis?
A2: meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used reagent for the epoxidation of Germacrone.[2][6]
Q3: What are the typical byproducts in the synthesis of this compound?
A3: Common byproducts include other isomeric epoxides (e.g., 1,10-epoxygermacrone), diols resulting from epoxide ring-opening, and potentially ester products from Baeyer-Villiger oxidation of the ketone.[2][4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be developed to distinguish between the starting material (Germacrone) and the epoxide product(s).
Q5: What is the best method for purifying the final product?
A5: While column chromatography is a common method, achieving high purity can be challenging due to the presence of closely related byproducts. High-speed counter-current chromatography (HSCCC) has been successfully used for the purification of Germacrone and could be adapted for its epoxide.[5] Preparative HPLC is another effective method for obtaining a highly pure product.
Experimental Protocols
Synthesis of this compound
This protocol is based on the direct epoxidation of Germacrone using m-CPBA.[2]
Materials:
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Germacrone
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meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve Germacrone in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.2 equivalents) in dichloromethane to the cooled Germacrone solution over a period of 30 minutes.
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Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Once the reaction is complete (typically after 2-4 hours, when the Germacrone spot has disappeared), quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Materials:
-
Crude this compound mixture
-
Silica gel (230-400 mesh)
-
Ethyl acetate (B1210297)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the desired this compound.
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Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for improving the yield of this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Preparative isolation and purification of germacrone and curdione from the essential oil of the rhizomes of Curcuma wenyujin by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Low Bioactivity of Germacrone 4,5-Epoxide in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with Germacrone 4,5-epoxide in their assays.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected biological activity with this compound in my assay. What are the potential primary causes?
A1: Low bioactivity of a test compound can stem from several factors. For this compound, the most common issues are related to its physicochemical properties and the experimental setup. These include:
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Poor Aqueous Solubility: this compound has a predicted low water solubility (approximately 0.17 g/L), which can lead to the compound precipitating in your aqueous assay buffer.[1] This reduces the effective concentration of the compound available to interact with the biological target.
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Compound Instability: The epoxide ring in the structure may be susceptible to hydrolysis under certain pH and temperature conditions, leading to compound degradation over the course of your experiment.
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Suboptimal Assay Conditions: The chosen cell line, assay duration, or detection method may not be optimal for observing the specific activity of this compound.
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Incorrect Compound Handling and Storage: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.
Q2: What is the known mechanism of action for this compound?
A2: While direct studies on this compound are limited, research on the related compound, Germacrone, suggests potential involvement in the MAPK signaling pathway and the intrinsic apoptosis pathway .[2][3][4] Germacrone has been shown to induce apoptosis by increasing the Bax/Bcl-2 ratio and activating caspases.[2][4] It has also been observed to inhibit the phosphorylation of STAT3.[2] It is plausible that this compound shares similar mechanisms of action.
Q3: What are some reported IC50 values for this compound?
A3: this compound has been shown to inhibit certain cytochrome P450 (CYP) enzymes. The reported IC50 values are summarized in the table below. These values can serve as a reference for the expected potency in relevant assay systems.
| Target Enzyme | IC50 (µM) |
| CYP3A4 | 1.0 ± 0.2 |
| CYP2C9 | 7.6 ± 2.5 |
| CYP1A2 | 33.2 ± 3.6 |
| (Data sourced from Chem Biodivers. 2014 Jul;11(7):1034-41)[5] |
Q4: How should I prepare my stock solutions of this compound?
A4: Due to its low aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working solutions, ensure the final concentration of the organic solvent in the assay medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guides
If you are experiencing low or no bioactivity, follow this troubleshooting workflow:
Caption: A logical workflow for troubleshooting low bioactivity of this compound.
Issue 1: Suspected Low Solubility
Question: My compound solution appears cloudy, or I suspect it is precipitating in my assay medium. How can I confirm and address this?
Answer:
1. Visual Inspection:
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Prepare your working solution of this compound in the final assay buffer.
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Visually inspect the solution against a dark background for any signs of cloudiness or precipitate.
-
Also, inspect the wells of your assay plate under a microscope for any crystalline structures.
2. Experimental Verification (Kinetic Solubility Assay):
-
If visual inspection is inconclusive, a kinetic solubility assay can quantify the solubility in your specific assay buffer.
Protocol: Kinetic Solubility Assay by Nephelometry
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Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Serial Dilution: In a clear 96-well plate, perform a serial dilution of your stock solution with DMSO.
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Addition of Assay Buffer: To each well, add your final assay buffer (e.g., PBS or cell culture medium) to achieve the desired final compound concentrations and a final DMSO concentration of 1-2%.
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Incubation: Incubate the plate at room temperature or 37°C for 1-2 hours, with gentle shaking.
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Measurement: Measure the light scattering at a specific wavelength (e.g., 540 nm) using a nephelometer or a plate reader capable of measuring absorbance. An increase in light scattering or absorbance compared to the buffer-only control indicates precipitation.
-
Solutions for Low Solubility:
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Incorporate a Solubilizing Agent: Consider the addition of a biocompatible solubilizing agent, such as Pluronic F-68 or Cremophor EL, to your assay buffer.
-
Modify the Solvent System: If your assay permits, slightly increasing the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO) may improve solubility. However, ensure you run a solvent toxicity control.
-
Sonication: Briefly sonicate your working solutions before adding them to the assay to help dissolve any small aggregates.
Issue 2: Potential Compound Instability
Question: I have confirmed my compound is soluble, but I still see low activity, especially in longer-term assays. Could the compound be degrading?
Answer:
Experimental Verification (Stability in Assay Medium):
-
Assess the stability of this compound in your cell culture medium over the time course of your experiment.
Protocol: Compound Stability Assessment using HPLC
-
Preparation: Prepare a solution of this compound in your complete cell culture medium at the highest concentration used in your assays.
-
Time Zero Sample (T=0): Immediately after preparation, take an aliquot of the solution. This will serve as your baseline (100% compound remaining).
-
Incubation: Incubate the remaining solution under your standard assay conditions (e.g., 37°C, 5% CO2).
-
Time-Course Sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots.
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Sample Preparation: For each time point, precipitate proteins by adding 3 volumes of cold acetonitrile. Centrifuge to pellet the precipitate.
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Analysis: Analyze the supernatant from each time point by HPLC or LC-MS to quantify the concentration of the parent compound.
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Solutions for Instability:
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Reduce Incubation Time: If significant degradation is observed, consider reducing the duration of the assay if possible.
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Replenish Compound: For longer-term experiments, you may need to replenish the medium with fresh compound periodically.
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pH and Temperature Control: Ensure the pH of your medium remains stable throughout the experiment. While assay temperature is often fixed at 37°C, be aware that this can accelerate degradation.
Signaling Pathway Diagrams
The following diagrams illustrate the potential signaling pathways affected by Germacrone, a closely related compound, which may provide insights into the mechanism of action of this compound.
Caption: Hypothetical inhibition of the MAPK signaling pathway by Germacrone.
Caption: Proposed mechanism of Germacrone-induced apoptosis via the intrinsic pathway and STAT3 inhibition.
References
- 1. Showing Compound this compound (FDB014672) - FooDB [foodb.ca]
- 2. Germacrone Inhibits Cell Proliferation and Induces Apoptosis in Human Esophageal Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Germacrone, isolated from Curcuma wenyujin, inhibits melanin synthesis through the regulation of the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Germacrone Inhibits Cell Proliferation and Induces Apoptosis in Human Esophageal Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:92691-35-5 | Manufacturer ChemFaces [chemfaces.com]
"solubility issues of Germacrone 4,5-epoxide in aqueous solutions"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Germacrone 4,5-epoxide in aqueous solutions for experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound insoluble in aqueous buffers?
A1: this compound is a sesquiterpenoid, a class of organic compounds known for being lipophilic (fat-soluble) and hydrophobic (poorly soluble in water).[1][2] Its molecular structure (C15H22O2) and computed XLogP3 value of 2.8 indicate a high affinity for non-polar environments over aqueous media.[3][4] Like many natural products, its limited water solubility is a significant challenge for in vitro and in vivo studies.[5][6]
Q2: What is the first step to solubilize this compound for a biological assay?
A2: The universally recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[7] Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its strong solubilizing power for non-polar compounds and compatibility with most cell-based assays at low final concentrations.[7][8][9]
Q3: My compound dissolves in 100% DMSO, but it precipitates when I add it to my cell culture medium. What is happening and how can I fix it?
A3: This common issue is known as "crashing out" or precipitation.[7] It occurs because the compound, while soluble in the organic solvent, becomes supersaturated and falls out of solution when the solvent is diluted into the aqueous medium. To prevent this, you can:
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Lower the Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 1% (v/v), as higher concentrations can be toxic to cells.[7][10][11]
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Use Vigorous Mixing: Add the DMSO stock to your pre-warmed aqueous medium while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.[7][12]
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Prepare Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions from your high-concentration stock into the final medium.[13]
Q4: Are there alternatives to DMSO if it's incompatible with my experiment?
A4: Yes, other water-miscible organic solvents can be tested. Common alternatives include ethanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[7] The choice of solvent can impact experimental outcomes, so it is crucial to run appropriate vehicle controls to assess any potential effects of the solvent itself.[14]
Q5: Can I use surfactants or other excipients to improve solubility?
A5: Absolutely. If co-solvents are insufficient, using solubility-enhancing excipients is a standard strategy.[15][16]
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Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[12][15][17]
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Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with this compound, shielding it from the aqueous environment and enhancing its solubility.[15][16]
Troubleshooting Guide: Common Solubility Issues
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Compound powder does not dissolve in 100% DMSO. | Insufficient solvent volume or low-quality solvent. The compound may require energy to dissolve. | 1. Increase the volume of DMSO. 2. Gently warm the solution in a 37°C water bath for 5-10 minutes.[7] 3. Use a bath sonicator to provide mechanical energy for dissolution. 4. Ensure you are using anhydrous, high-purity DMSO. |
| A thin film or precipitate forms immediately upon dilution into aqueous buffer/media. | The compound is "crashing out" due to poor aqueous solubility and rapid change in solvent polarity. | 1. Add the DMSO stock solution dropwise into the pre-warmed (37°C) aqueous medium while vortexing vigorously.[7] 2. Decrease the final concentration of the compound. 3. Prepare an intermediate dilution in a co-solvent system (e.g., DMSO/Ethanol) before the final aqueous dilution. |
| The final solution appears clear initially but becomes cloudy or shows precipitate over time. | The solution is supersaturated and thermodynamically unstable. The compound is slowly aggregating and precipitating. | 1. This indicates the concentration is above the thermodynamic solubility limit in that medium. The experiment should be run immediately after preparation. 2. Consider reformulating with a stabilizing agent like a surfactant (e.g., Tween® 80) or a cyclodextrin (B1172386) to create a more stable micellar solution or inclusion complex.[7] |
| Inconsistent results between experimental replicates. | Variability in the preparation of the compound solution. The stock solution may not be homogenous or fresh dilutions are not prepared for each experiment. | 1. Always ensure the stock solution is fully dissolved and vortexed before taking an aliquot.[7] 2. Prepare fresh dilutions from the stock for each experiment to avoid degradation or precipitation in diluted solutions.[7] 3. Minimize freeze-thaw cycles of the main stock solution by storing it in small, single-use aliquots at -20°C or -80°C. |
Quantitative Data: Properties of Common Solubilizing Agents
The following table provides a general guide to common solvents and excipients used to dissolve poorly soluble compounds like this compound for in vitro assays.
| Solvent / Excipient | Type | Typical Stock Conc. | Typical Final Assay Conc. | Key Considerations |
| DMSO | Aprotic Polar Solvent | 10-50 mM | < 0.5% (v/v) | Excellent solubilizing power for non-polar compounds; can be cytotoxic at >1%.[9][10] |
| Ethanol | Polar Protic Solvent | 10-50 mM | < 1% (v/v) | Good for moderately non-polar compounds; can be more cytotoxic than DMSO for some cell lines.[10] |
| Polyethylene Glycol 400 (PEG 400) | Polymer Co-solvent | Formulation-dependent | < 2% (v/v) | Lower toxicity than DMSO/Ethanol; high viscosity can be challenging for pipetting. Often used in in vivo formulations. |
| Tween® 80 (Polysorbate 80) | Non-ionic Surfactant | Formulation-dependent | 0.1 - 1% (v/v) | Forms micelles to increase apparent solubility; must test for vehicle effects on the assay.[12] |
| β-Cyclodextrin | Cyclic Oligosaccharide | Formulation-dependent | 1-10 mM | Forms inclusion complexes; generally low cytotoxicity.[11][15] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol describes the standard method for preparing a 10 mM stock solution of this compound (Molecular Weight: 234.33 g/mol )[3][4].
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Weigh Compound: Accurately weigh 1 mg of this compound powder and place it in a sterile microcentrifuge tube or glass vial.
-
Calculate Solvent Volume: Calculate the volume of DMSO needed for a 10 mM stock solution.
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
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Volume (µL) = (0.001 g / (0.01 mol/L * 234.33 g/mol )) * 1,000,000 µL/L ≈ 426.7 µL
-
-
Dissolution: Add 426.7 µL of anhydrous, high-purity DMSO to the vial.
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Mixing: Vortex the solution vigorously for 1-2 minutes. Visually inspect against a light source to ensure all particulate matter has dissolved.
-
Aid Dissolution (If Needed): If the compound does not fully dissolve, sonicate the vial in a water bath sonicator for 5-10 minutes or gently warm it to 37°C for 5-10 minutes, followed by vortexing.[12]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[12]
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
This protocol details the critical steps for diluting the organic stock solution into an aqueous medium (e.g., cell culture medium) to prevent precipitation.
-
Pre-warm Medium: Pre-warm your aqueous cell culture medium or buffer to the experimental temperature (typically 37°C).[7]
-
Prepare Final Dilution: Determine the volume of stock solution needed for your final concentration. For example, to make a 10 µM solution in 1 mL of medium from a 10 mM stock, you will need 1 µL of the stock. This results in a final DMSO concentration of 0.1%.
-
Vortex and Add: While vigorously vortexing the pre-warmed medium, add the 1 µL of the DMSO stock solution dropwise directly into the vortexing liquid. Do not add the aqueous medium to the DMSO stock.[12]
-
Final Mix: Continue to vortex for an additional 15-30 seconds to ensure rapid and complete dispersion.
-
Visual Inspection: Visually inspect the solution for any signs of cloudiness or precipitation.
-
Use Immediately: Use the freshly prepared solution in your assay immediately to minimize the risk of the compound precipitating over time.
Visualizations
Logical Workflow for Troubleshooting Solubility
The following diagram outlines a decision-making process for addressing the solubility of this compound.
Caption: Decision tree for solubilizing this compound.
Impact of Solubilization Agents on Cellular Assays
This diagram illustrates how different solubilization methods deliver the compound to a cell and highlights the importance of vehicle controls.
Caption: Conceptual diagram of formulation impact on drug delivery.
References
- 1. Showing Compound Sesquiterpenes (FDB004902) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Npc12463 | C15H22O2 | CID 91753231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. dissolutiontech.com [dissolutiontech.com]
"preventing epoxide ring-opening of Germacrone 4,5-epoxide"
Welcome to the technical support center for Germacrone-4,5-epoxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted ring-opening of this epoxide during experimental procedures.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and use of Germacrone-4,5-epoxide in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent when using Germacrone-4,5-epoxide. What could be the cause?
A1: Inconsistent results are often due to the degradation of Germacrone-4,5-epoxide via epoxide ring-opening. This reaction is highly sensitive to experimental conditions such as pH, temperature, and the presence of nucleophiles. Any variability in these factors between experiments can lead to different concentrations of the active epoxide, causing inconsistent outcomes.
Q2: What are the primary factors that cause the epoxide ring of Germacrone-4,5-epoxide to open?
A2: The primary factors are:
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Acidic Conditions: Protons can catalyze the ring-opening by making the epoxide oxygen a better leaving group.
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Basic Conditions: Strong bases or nucleophiles can attack the less sterically hindered carbon of the epoxide, forcing the ring to open.[1]
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Presence of Nucleophiles: Many biological molecules and buffer components can act as nucleophiles (e.g., water, amines, thiols) and attack the epoxide ring.
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Elevated Temperatures: Higher temperatures can provide the activation energy needed for ring-opening reactions to occur.
Q3: How can I detect if the epoxide ring has opened in my sample?
A3: Ring-opening results in the formation of diol or other adducts, which have different physicochemical properties than the parent epoxide. You can detect this by:
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Chromatography: Use techniques like HPLC or TLC to check for the appearance of new, more polar product peaks and a decrease in the peak corresponding to Germacrone-4,5-epoxide.
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Mass Spectrometry (MS): The mass of the ring-opened product will be higher than the original epoxide due to the addition of a nucleophile (e.g., water adds 18 Da).
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NMR Spectroscopy: Proton and carbon NMR can confirm the structural changes associated with ring-opening.
Troubleshooting Common Problems
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over a short period in aqueous buffer. | The aqueous buffer is promoting hydrolysis of the epoxide. The pH of the buffer may be too acidic or basic. | Prepare stock solutions in an anhydrous aprotic solvent like DMSO. Minimize the time the compound is in aqueous buffer before use. Use freshly prepared solutions for each experiment. Ensure the pH of the final assay buffer is as close to neutral (pH 7.0-7.4) as possible and free of strong nucleophiles. |
| High background signal or unexpected side effects in cell-based assays. | The epoxide may be reacting with components of the cell culture medium (e.g., amino acids, serum proteins) leading to the formation of various adducts with off-target effects. | Reduce the serum concentration in your assay medium if possible, or use a serum-free medium for the duration of the compound treatment. Consider washing cells and performing the assay in a simpler buffer system like PBS for short-term experiments. |
| Variability between different batches of stock solution. | The stock solution may be degrading over time due to improper storage or repeated freeze-thaw cycles. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in desiccated conditions. Protect from light. |
| Formation of multiple products observed by LC-MS analysis. | The compound is undergoing transannular cyclization or reacting with multiple nucleophiles present in the assay.[1] | Strictly control the pH of your experimental setup. Avoid buffers containing primary or secondary amines (e.g., Tris) or thiols (e.g., DTT) if they are not essential for the experiment. |
Data Presentation
Table 1: Recommended Storage and Handling Conditions for Germacrone-4,5-epoxide
| Parameter | Condition | Rationale |
| Solid Compound Storage | 2-8°C, tightly sealed, protected from light. | To minimize thermal degradation and photo-oxidation. |
| Stock Solution Solvent | Anhydrous DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. | Aprotic solvents prevent premature hydrolysis of the epoxide. |
| Stock Solution Storage | -20°C in single-use aliquots. | To prevent degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture. |
| Working Solution Buffer | Phosphate-buffered saline (PBS) at pH 7.0-7.4. | To maintain a neutral pH and avoid acid or base-catalyzed ring-opening. Avoid buffers with nucleophilic components. |
| Assay Incubation Temperature | As low as experimentally feasible. | To reduce the rate of thermal degradation. |
Table 2: In Vitro Inhibitory Activity of Germacrone-4,5-epoxide on Cytochrome P450 Isoforms
| CYP Isoform | IC₅₀ (µM) |
| CYP3A4 | 1.0 ± 0.2 |
| CYP2C9 | 7.6 ± 2.5 |
| CYP1A2 | 33.2 ± 3.6 |
Data extracted from Chem Biodivers. 2014 Jul;11(7):1034-41.
Experimental Protocols
Protocol 1: Preparation of Germacrone-4,5-epoxide Stock and Working Solutions to Minimize Degradation
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Materials:
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Germacrone-4,5-epoxide (solid)
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Anhydrous dimethyl sulfoxide (B87167) (DMSO)
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Sterile, amber microcentrifuge tubes
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Phosphate-buffered saline (PBS), pH 7.2-7.4, sterile-filtered
-
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Procedure for Stock Solution (10 mM):
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Allow the vial of solid Germacrone-4,5-epoxide to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
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In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of the compound.
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Dissolve the solid in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by gentle vortexing.
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Aliquot the stock solution into single-use, amber microcentrifuge tubes.
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Store the aliquots at -20°C.
-
-
Procedure for Working Solution:
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On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
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Serially dilute the stock solution with the appropriate assay buffer (e.g., PBS pH 7.4) to the desired final concentrations immediately before adding to the experimental system.
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Do not store aqueous working solutions for extended periods. Prepare fresh for each experiment.
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Protocol 2: General Guideline for a Cell-Based Assay with Germacrone-4,5-epoxide
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Cell Seeding:
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Seed cells in a microplate at the desired density and allow them to adhere overnight under standard culture conditions.
-
-
Compound Preparation:
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Prepare fresh working solutions of Germacrone-4,5-epoxide by diluting the DMSO stock solution into the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.5%).
-
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Cell Treatment:
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Remove the culture medium from the cells.
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Gently add the medium containing the desired concentrations of Germacrone-4,5-epoxide to the wells.
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Incubate for the desired treatment period. For initial experiments, it is advisable to use shorter incubation times to minimize the chance of compound degradation.
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Assay Readout:
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After the incubation period, proceed with the specific assay protocol (e.g., cytotoxicity assay, protein expression analysis).
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Mandatory Visualization
References
Technical Support Center: Optimization of Germacrone 4,5-Epoxide Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of Germacrone 4,5-epoxide from plant material, primarily from Curcuma species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources is it commonly extracted?
This compound is a sesquiterpenoid found in various plants, most notably in the rhizomes of Curcuma species such as Curcuma phaeocaulis, Curcuma wenyujin, and Curcuma kwangsiensis. It is recognized for its potential biological activities.
Q2: Which solvents are suitable for the extraction of this compound?
This compound is soluble in a range of organic solvents. Commonly used solvents include chloroform, dichloromethane, ethyl acetate (B1210297), acetone, and n-hexane. The choice of solvent will depend on the extraction method and the desired purity of the final extract. Sesquiterpenoids like this compound are generally less polar, favoring extraction with less polar solvents.
Q3: What are the main challenges encountered during the extraction of this compound?
The primary challenges include:
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Low Yield: The concentration of this compound in plant material can be low.
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Compound Degradation: As an epoxide, this compound is susceptible to degradation under acidic and basic conditions, as well as at high temperatures.
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Co-extraction of Impurities: The crude extract often contains other structurally similar sesquiterpenoids and other compounds, requiring further purification.
Q4: Which extraction methods are most effective for this compound?
Several methods can be employed, each with its own advantages and disadvantages. These include:
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Pressurized Liquid Extraction (PLE): Offers high extraction efficiency and reduced solvent consumption.
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Supercritical Fluid Extraction (SFE): A green technology that uses supercritical CO2, minimizing the use of organic solvents and operating at lower temperatures.
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Ultrasound-Assisted Extraction (UAE): Enhances extraction efficiency by using ultrasonic waves to disrupt plant cell walls.
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Soxhlet Extraction: A traditional and effective method, but the prolonged exposure to heat can risk degrading thermolabile compounds.
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Maceration: A simple technique involving soaking the plant material in a solvent, but it may result in lower yields compared to other methods.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield of this compound | 1. Inappropriate Solvent Selection: The solvent may be too polar or non-polar for efficient extraction. 2. Insufficient Extraction Time or Temperature: The extraction parameters may not be optimal for complete extraction. 3. Poor Quality Plant Material: The concentration of the target compound may be inherently low in the plant batch. 4. Inadequate Sample Preparation: Large particle size of the plant material can limit solvent penetration. | 1. Solvent Screening: Test a range of solvents (e.g., n-hexane, ethyl acetate, acetone) to find the most effective one. 2. Parameter Optimization: Systematically vary the extraction time and temperature to find the optimal conditions. For methods like UAE and PLE, refer to protocols for similar sesquiterpenoids. 3. Source Verification: If possible, analyze the raw plant material for the presence of the compound before large-scale extraction. 4. Grinding: Ensure the plant material is finely and uniformly ground to maximize surface area. |
| Degradation of this compound | 1. Extreme pH Conditions: The compound is unstable in acidic or basic environments. 2. High Temperature: Prolonged exposure to high temperatures during extraction or solvent evaporation can cause degradation. | 1. Neutral Extraction: Maintain a neutral pH during the extraction process. Avoid using acidic or basic additives unless necessary for other purposes, and if so, perform these steps at low temperatures and for a short duration. 2. Temperature Control: Use low-temperature extraction methods like SFE or UAE. For solvent evaporation, use a rotary evaporator at a temperature below 40°C. |
| Co-extraction of a High Amount of Impurities | 1. Solvent with Broad Selectivity: The chosen solvent may be extracting a wide range of compounds. 2. Complex Plant Matrix: The plant material naturally contains a diverse array of phytochemicals. | 1. Selective Solvent: Use a more selective, less polar solvent like n-hexane for initial extraction to minimize the co-extraction of more polar impurities. 2. Fractionation: Employ a liquid-liquid fractionation of the crude extract using immiscible solvents of varying polarities (e.g., n-hexane and methanol) to separate compounds based on their polarity. 3. Chromatography: Further purification using column chromatography (e.g., silica (B1680970) gel) is often necessary to isolate this compound. |
| Formation of an Emulsion During Liquid-Liquid Extraction | 1. Presence of Surfactant-like Molecules: The crude extract may contain compounds that stabilize emulsions. 2. Vigorous Shaking: Excessive agitation can promote emulsion formation. | 1. Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase and help break the emulsion. 2. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase partitioning with minimal emulsion formation. |
Data Presentation: Comparison of Extraction Methods for Sesquiterpenoids from Curcuma Species
Note: Specific quantitative data for the extraction yield of this compound is limited in the available literature. The following tables provide data for related sesquiterpenoids and total extract yields from Curcuma species, which can serve as a valuable reference for optimizing the extraction of this compound.
Table 1: Comparison of Extraction Methods for Curcuminoids from Curcuma longa
| Extraction Method | Solvent | Key Parameters | Yield of Curcuminoids (mg/g of extract) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Ethanol (B145695) | 40 min extraction time, 1:10 solid-liquid ratio | 160.3 | [1] |
| Maceration | Ethanol | - | 143.1 | [1] |
Table 2: Comparison of Extraction Yields for Total Extract from Curcuma Species
| Extraction Method | Plant Species | Solvent | Key Parameters | Total Extract Yield (%) | Reference |
| Pressurized Liquid Extraction (PLE) | Curcuma wenyujin | - | - | 92.4 - 104.1 (recovery) | [2] |
| Soxhlet Extraction | Curcuma wenyujin | - | - | 87.4 - 91.3 (recovery) | [2] |
| Supercritical Fluid Extraction (SFE) | Curcuma xanthorrhiza | Supercritical CO2 | 15 MPa, 50°C, 20 g/min CO2, 180 min | 8.0 | [3] |
| Ultrasound-Assisted Extraction (UAE) | Curcuma longa | Ethyl Acetate | 3 steps, 2 mm particle size | 92.1 (recovery) | [4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound (Adapted Protocol)
This protocol is adapted from methods used for extracting sesquiterpenoids from Curcuma species.
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Sample Preparation:
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Dry the rhizomes of the plant material at a temperature below 45°C to prevent degradation of volatile compounds.
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Grind the dried rhizomes into a fine powder (e.g., 40 mesh) to increase the surface area for extraction.
-
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Extraction:
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Place 10 g of the powdered plant material into a flask.
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Add 100 mL of a suitable solvent (e.g., ethanol or ethyl acetate), creating a solid-to-liquid ratio of 1:10 (w/v).
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Place the flask in an ultrasonic bath.
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Sonicate for 40 minutes at a controlled temperature (e.g., 25-30°C) to avoid thermal degradation.
-
-
Filtration and Concentration:
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Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
For a multi-step extraction to improve yield, the solid residue can be re-extracted with fresh solvent.
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Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the solvent.
-
-
Purification (Optional but Recommended):
-
The crude extract can be further purified using column chromatography on silica gel with a gradient of n-hexane and ethyl acetate to isolate this compound.
-
Protocol 2: Pressurized Liquid Extraction (PLE) of this compound (Adapted Protocol)
This protocol is based on general parameters for extracting sesquiterpenoids from Curcuma species.
-
Sample Preparation:
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Prepare the dried and powdered plant material as described in the UAE protocol.
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Mix the powdered sample with a dispersing agent like diatomaceous earth to prevent clogging of the extraction cell.
-
-
Extraction:
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Pack the sample into the extraction cell of the PLE system.
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Set the extraction parameters. Based on literature for similar compounds, suggested starting parameters are:
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Solvent: Ethanol or n-hexane
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Temperature: 60-80°C
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Pressure: 1500 psi
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Static Extraction Time: 5-10 minutes
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Number of Cycles: 1-2
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-
-
Collection and Concentration:
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The extract is automatically collected in a vial.
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Concentrate the collected extract under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
-
Purification:
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Further purification can be performed using chromatographic techniques as described in the UAE protocol.
-
Visualizations
Caption: General experimental workflow for the extraction of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
References
- 1. sid.ir [sid.ir]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing oil and xanthorrhizol extraction from Curcuma xanthorrhiza Roxb. rhizome by supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cross-Flow Ultrasound-Assisted Extraction of Curcuminoids from Curcuma longa L.: Process Design to Avoid Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Germacrone and Germacrone 4,5-epoxide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative biological activities of Germacrone and its epoxide derivative, supported by experimental data and protocols.
Germacrone, a naturally occurring sesquiterpenoid from the Zingiberaceae family of plants, and its derivative, Germacrone 4,5-epoxide, have garnered significant interest in the scientific community for their diverse pharmacological properties. This guide provides a detailed comparative analysis of their biological activities, focusing on their cytotoxic, anti-inflammatory, insecticidal, and cytochrome P450 inhibitory effects. The information presented herein is intended to support further research and drug development efforts.
Chemical Structures
Germacrone: A ten-membered ring sesquiterpenoid with two exocyclic double bonds. This compound: A derivative of Germacrone where one of the exocyclic double bonds has been epoxidized.
Comparative Biological Activity
A summary of the comparative biological activities of Germacrone and this compound is presented below. The data has been compiled from various studies and is organized for ease of comparison.
Table 1: Comparative Cytotoxic Activity (IC50, µM)
| Compound | Bel-7402 (Hepatocellular Carcinoma) | HepG2 (Hepatocellular Carcinoma) | A549 (Lung Carcinoma) | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | Eca109 (Esophageal Squamous Cell) | EC9706 (Esophageal Squamous Cell) | Leukemic Cell Lines (KG1a and Molt4) |
| Germacrone | >100[1] | >100[1] | >100[1] | >100[1] | - | - | 15.23 (48h)[2] | 17.19 (48h)[2] | - |
| This compound | - | - | - | - | - | - | - | - | Excellent anti-leukemic activity[3] |
Note: A direct comparison of cytotoxic activity is challenging due to the lack of studies testing both compounds against the same cell lines under identical conditions. Germacrone shows low cytotoxicity against the tested solid tumor cell lines, while this compound is reported to have potent anti-leukemic properties.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Model | Effect | IC50 (µM) |
| Germacrone | NO Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Potent inhibition | Not explicitly stated in snippets |
| This compound | T-cell activation | Splenic T cells | No effect | - |
Note: Quantitative comparative data on anti-inflammatory activity is limited. Germacrone has demonstrated anti-inflammatory effects by inhibiting nitric oxide production and modulating key inflammatory pathways. In one study, neither Germacrone nor this compound affected the activation of splenic T-cells.
Table 3: Comparative Insecticidal and Acaricidal Activity
| Compound | Organism | Activity | LD50 |
| Germacrone | Hyalomma lusitanicum (tick) | Acaricidal | Higher than derivative |
| Epoxyeudesmene (derivative of this compound) | Hyalomma lusitanicum (tick) | Acaricidal | Four times more active than Germacrone |
| 1,10-epoxygermacrone (isomer) | Rhopalosiphum padi (aphid) | Antifeedant | 1000 times more potent than Germacrone |
Data from a study on Germacrone derivatives. This suggests that the epoxide functional group can significantly enhance insecticidal and acaricidal properties.
Table 4: Comparative Cytochrome P450 Inhibition (IC50, µM)
| Compound | CYP1A2 | CYP2B6 | CYP2C9 | CYP3A4 |
| Germacrone | - | <10 | - | <10 |
| This compound | 33.2 ± 3.6[4] | - | 7.6 ± 2.5[4] | 1.0 ± 0.2[4] |
Note: Data is compiled from different studies and a direct comparison should be made with caution. Both compounds show inhibitory activity against key CYP450 enzymes, suggesting a potential for drug-herb interactions.
Signaling Pathways
Germacrone has been shown to exert its biological effects through the modulation of several key signaling pathways. The following diagrams illustrate the putative mechanisms of action.
References
Unveiling the Cytotoxic Potential of Germacrone 4,5-epoxide: A Comparative Analysis against Cancer Cell Lines
For Immediate Release
[City, State] – December 6, 2025 – A comprehensive analysis of available preclinical data confirms the cytotoxic effects of Germacrone 4,5-epoxide, a natural sesquiterpenoid, against various cancer cell lines. This guide provides a comparative overview of its efficacy, details the underlying molecular mechanisms, and presents detailed experimental protocols for researchers, scientists, and drug development professionals.
This compound has demonstrated significant potential as an anti-cancer agent, primarily through the induction of programmed cell death (apoptosis) and cell cycle arrest. Its mechanism of action involves the modulation of key signaling pathways, including the MAPK and p53 pathways, which are critical regulators of cell fate.
Comparative Cytotoxicity: this compound vs. Standard Chemotherapeutics
To contextualize the cytotoxic potential of this compound, its performance can be compared against established chemotherapeutic agents like Doxorubicin across a panel of human cancer cell lines. While direct comparative studies are limited, analysis of IC50 values from various studies provides valuable insights.
| Cell Line | Cancer Type | Germacrone (µM) | Doxorubicin (µM) | Cisplatin (µg/mL) |
| Eca109 | Esophageal Squamous Cell Carcinoma | IC50 ≈ 22.5 µg/mL | - | 10 µg/mL (used as a positive control) |
| EC9706 | Esophageal Squamous Cell Carcinoma | IC50 ≈ 22.5 µg/mL | - | 10 µg/mL (used as a positive control) |
| BGC823 | Gastric Cancer | IC50 ≈ 60 µM | - | - |
| A549 | Lung Cancer | - | > 20[1] | - |
| MCF-7 | Breast Cancer | - | 2.2[2] | - |
| HepG2 | Liver Cancer | - | 1.3 ± 0.18[1] | 37.32[3][4] |
| HL-60 | Promyelocytic Leukemia | - | - | - |
Note: Data for Germacrone is presented as a proxy due to the limited availability of specific IC50 values for this compound in the public domain. The IC50 values for Doxorubicin and Cisplatin are sourced from various studies for comparative purposes and may not represent a direct head-to-head comparison under identical experimental conditions.
Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Germacrone, a closely related compound, has been shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting a similar mechanism for this compound.
Apoptosis Induction
Studies on esophageal squamous cell carcinoma cells (Eca109 and EC9706) demonstrated that Germacrone induces apoptosis in a dose-dependent manner.[5] Treatment with Germacrone led to an increase in the apoptosis rates, as confirmed by Annexin V-PI flow cytometry.[5] For instance, in Eca109 cells, apoptosis rates increased from 13.87% at 10 µg/mL to 42.49% at 30 µg/mL of Germacrone.[5]
Cell Cycle Arrest
In gastric cancer cells (BGC823), Germacrone was found to induce cell cycle arrest at the G2/M phase.[6] This was accompanied by a significant decrease in the expression of key G2/M checkpoint proteins, including cyclin B1, cdc2, and cdc25c.[6] Similarly, in lung cancer cells, Germacrone induced G1/S cell cycle arrest.[7]
Signaling Pathways Modulated by Germacrone and its Derivatives
The anticancer effects of Germacrone and its epoxide derivative are linked to their ability to modulate critical intracellular signaling pathways.
Akt/MDM2/p53 Signaling Pathway
In lung cancer cells, Germacrone has been shown to induce apoptosis and cell cycle arrest by regulating the Akt/MDM2/p53 signaling pathway.[7]
Akt/MDM2/p53 signaling pathway modulation by Germacrone.
Mitochondrial Apoptosis Pathway
Germacrone treatment has been observed to increase the Bax/Bcl-2 ratio in esophageal cancer cells, indicating the involvement of the intrinsic mitochondrial apoptosis pathway.[5] This leads to the activation of Caspase-9 and Caspase-3, key executioners of apoptosis.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mcf-7 cells ic50: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Germacrone exerts anti-cancer effects on gastric cancer through induction of cell cycle arrest and promotion of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Germacrone's Epoxides: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
A comprehensive analysis of Germacrone (B1671451) 4,5-epoxide derivatives reveals significant potential across multiple therapeutic and agricultural applications. This guide offers researchers, scientists, and drug development professionals an objective comparison of the biological activities of these compounds, supported by experimental data and detailed protocols. The structure-activity relationship (SAR) insights provided herein can guide the rational design of more potent and selective agents for anticancer, anti-inflammatory, and biocidal applications.
Germacrone, a naturally occurring sesquiterpenoid, and its derivatives have long been a subject of scientific inquiry due to their diverse biological activities. The introduction of a 4,5-epoxide moiety to the germacrone scaffold has been shown to modulate these activities, leading to compounds with enhanced potency and, in some cases, novel mechanisms of action. This guide synthesizes the current understanding of the SAR of these epoxide derivatives.
Comparative Analysis of Biological Activity
The biological activities of Germacrone 4,5-epoxide and its derivatives have been evaluated across several key areas: anticancer, anti-inflammatory, insecticidal, and acaricidal. The following tables summarize the quantitative data from various studies, providing a clear comparison of their efficacy.
Anticancer Activity
The cytotoxic effects of Germacrone derivatives have been demonstrated against a range of human cancer cell lines. Notably, modifications at the 8-hydroxy position with different substituted benzoyl groups have a significant impact on their anticancer potency and their ability to inhibit the c-Met kinase, a key target in cancer therapy.[1]
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Germacrone Derivatives against Human Cancer Cell Lines
| Compound | Bel-7402 (Hepatocellular Carcinoma) | HepG2 (Hepatocellular Carcinoma) | A549 (Lung Carcinoma) | HeLa (Cervical Cancer) |
| Germacrone | >100 | >100 | >100 | >100 |
| 3a (R=H) | 45.32 ± 1.15 | 65.28 ± 2.11 | 58.61 ± 1.53 | 71.49 ± 2.34 |
| 3b (R=4-F) | 28.74 ± 0.98 | 21.15 ± 0.87 | 35.43 ± 1.02 | 40.26 ± 1.18 |
| 3c (R=4-Cl) | 35.16 ± 1.05 | 30.79 ± 1.12 | 42.88 ± 1.21 | 48.91 ± 1.37 |
| 3d (R=4-Br) | 39.81 ± 1.11 | 38.46 ± 1.19 | 49.17 ± 1.33 | 55.32 ± 1.45 |
| 3e (R=4-CH₃) | 42.13 ± 1.23 | 50.22 ± 1.48 | 53.76 ± 1.41 | 60.18 ± 1.62 |
Table 2: c-Met Kinase Inhibitory Activity (IC₅₀ in µM) of Germacrone Derivatives
| Compound | IC₅₀ (µM) |
| Germacrone | >50 |
| 3a (R=H) | 1.06 |
| 3b (R=4-F) | Not Specified |
| 3c (R=4-Cl) | Not Specified |
| 3d (R=4-Br) | Not Specified |
| 3e (R=4-CH₃) | Not Specified |
Data from a study on Germacrone derivatives with substitutions at the 8-hydroxy position.[1]
Anti-inflammatory Activity
While specific quantitative data for the anti-inflammatory activity of this compound derivatives is still emerging, a related germacrane (B1241064) derivative, 1,4-dihydroxy-germacra-5E-10(14)-diene (DHGD), has shown potent topical anti-inflammatory effects.
Table 3: Anti-inflammatory Activity of a Germacrane Derivative
| Compound | Assay | ID₅₀ |
| DHGD | Croton oil-induced mouse ear edema | 0.40 µmol/cm² |
Data from a study on a germacrane derivative isolated from Achillea pannonica.[2]
Insecticidal and Acaricidal Activity
A range of Germacrone derivatives, including various epoxides, have been synthesized and evaluated for their biocidal properties. The position of the epoxide ring and other structural modifications significantly influence their activity against pests like the tick Hyalomma lusitanicum and the aphid Rhopalosiphum padi.
Table 4: Acaricidal Activity (LD₅₀ in µ g/tick ) of Germacrone Derivatives against Hyalomma lusitanicum
| Compound | Structure | LD₅₀ (µ g/tick ) |
| 1 | Germacrone | 0.8 ± 0.1 |
| 3 | 4,5-epoxygermacrone | 0.7 ± 0.1 |
| 13 | 7,11-epoxigermacrone | 0.6 ± 0.1 |
| 14 | Isogermacrone | 0.5 ± 0.1 |
| 24 | 7,11-epoxieudesma-3,7(11)-dien-8-one | 0.2 ± 0.1 |
Table 5: Antifeedant Activity (EC₅₀ in µg/mL) of Germacrone Derivatives against Rhopalosiphum padi
| Compound | Structure | EC₅₀ (µg/mL) |
| 1 | Germacrone | >1000 |
| 2 | 1,10-epoxygermacrone | 6 x 10⁻³ |
| 3 | 4,5-epoxygermacrone | High Activity |
| 7 | Gajutsulactone A | 2 x 10⁻² |
Data from a study on the insecticidal and acaricidal activities of Germacrone derivatives.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Human cancer cell lines (e.g., Bel-7402, HepG2, A549, HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[1]
-
Compound Treatment: Cells are treated with various concentrations of the Germacrone derivatives for 48 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Carrageenan-Induced Paw Edema Assay
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for at least one week before the experiment.
-
Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.[4][5]
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[6]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group. The dose required to cause 50% inhibition (ID₅₀) can also be determined.
Acaricidal Bioassay (Immersion Test)
This assay determines the lethal dose of compounds against ticks.
-
Tick Collection and acclimatization: Adult female Hyalomma lusitanicum ticks are collected and acclimatized.
-
Compound Preparation: Serial dilutions of the test compounds are prepared in an appropriate solvent (e.g., acetone).
-
Tick Immersion: Ticks are immersed in the test solutions for a short period (e.g., 1 minute).
-
Incubation: The treated ticks are kept in a controlled environment (e.g., 28°C and 85% relative humidity).
-
Mortality Assessment: Mortality is recorded at 24 hours post-treatment.
-
Data Analysis: The median lethal dose (LD₅₀) is calculated using probit analysis.
Insect Antifeedant Bioassay (Leaf Disc No-Choice Method)
This assay evaluates the feeding deterrence of compounds against insects.
-
Insect Rearing: The target insect pest (e.g., Rhopalosiphum padi) is reared on a suitable host plant.
-
Leaf Disc Preparation: Leaf discs from the host plant are punched out.
-
Compound Application: The leaf discs are dipped in different concentrations of the test compounds.
-
Feeding Assay: A single insect is placed in a petri dish with a treated leaf disc.
-
Consumption Measurement: After 24 hours, the area of the leaf disc consumed is measured.
-
Data Analysis: The effective concentration to reduce feeding by 50% (EC₅₀) is calculated.
Visualizing the Science: Pathways and Processes
To further elucidate the relationships and mechanisms discussed, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Simplified c-Met signaling pathway and the inhibitory action of Germacrone derivatives.
Caption: Key structure-activity relationships of Germacrone derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of natural products on inhibition of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) in cultured mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aditum.org [aditum.org]
In Vivo Efficacy of Germacrone-4,5-Epoxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Germacrone-4,5-epoxide, a sesquiterpenoid derived from various medicinal plants, has garnered interest for its potential therapeutic applications. While direct in vivo validation of Germacrone-4,5-epoxide is limited, this guide provides a comparative analysis of the in vivo efficacy of its parent compound, Germacrone. The data presented here, alongside comparisons with other well-studied sesquiterpenoids and standard therapeutic agents, aims to inform preclinical research and guide future drug development efforts. The biological activities of Germacrone provide a strong basis for inferring the potential efficacy of its 4,5-epoxide derivative.
Comparative Efficacy in Preclinical Models
The following tables summarize the available quantitative data from in vivo studies on Germacrone and comparator compounds, focusing on their anti-inflammatory and anticancer activities.
Anti-Inflammatory Activity
| Compound/Drug | Animal Model | Dosage | Route of Administration | Key Outcomes | Reference(s) |
| Germacrone | Neonatal Rats (LPS-induced acute lung injury) | Not specified | Not specified | Significantly decreased pro-inflammatory cytokines IL-6 and TNF-α; Increased anti-inflammatory mediators TGF-β1 and IL-10. | [1] |
| Germacrone | Mice (Collagen-induced arthritis) | Not specified | Oral | Significantly reduced arthritis score and inflammation; Decreased serum and synovial levels of TNF-α and IFN-γ; Increased IL-4 levels. | |
| Parthenolide (Comparator) | CFTR-KO Mice (LPS-induced lung inflammation) | 3 µg/g body weight | Intraperitoneal | Significantly reduced neutrophil influx and pro-inflammatory cytokines in bronchoalveolar lavage fluid. | [2] |
| Celecoxib (Standard Drug) | Rats (Carrageenan-induced paw edema) | 0.3-30 mg/kg | Intraperitoneal | Dose-dependent reduction in paw edema; Reduced COX-2, PGE2, and TNF-α levels. |
Anticancer Activity (Inferred from In Vitro and Related In Vivo Data)
Direct in vivo anticancer efficacy data for Germacrone is not extensively available in the reviewed literature. However, numerous in vitro studies suggest its potential. The table below includes in vivo data for comparator compounds to provide context for potential experimental designs.
| Compound/Drug | Animal Model | Cancer Type | Dosage | Route of Administration | Key Outcomes | Reference(s) |
| Germacrone | N/A (In vitro evidence) | Prostate, Lung, Gastric Cancer | N/A | N/A | Induces apoptosis and cell cycle arrest. | [3][4][5] |
| β-Elemene (Comparator) | Nude Mice (Osteosarcoma xenograft) | Osteosarcoma | 20 µg/ml (in combination) | Not specified | Combination with ligustrazine reduced tumor weight and volume. | [6] |
| β-Elemene (Comparator) | Mouse Model (Papillary thyroid carcinoma xenograft) | Papillary Thyroid Carcinoma | Not specified | Not specified | Significantly larger tumor volumes in untreated mice compared to treated mice after 7 and 14 days. | [7] |
| Parthenolide (Comparator) | Nude Mice (Androgen-independent prostate cancer xenograft) | Prostate Cancer | Not specified | Not specified | In combination with docetaxel, decreased tumor growth more efficiently than either agent alone. | [8] |
| Doxorubicin (Standard Drug) | Nude Mice (Orthotopic glioblastoma xenograft) | Glioblastoma | 5 mg/kg | Intravenous | Combination therapy with a TGFβ inhibitor enhanced efficacy in reducing tumor growth and metastasis. | [9] |
Signaling Pathways and Mechanisms of Action
Germacrone and related sesquiterpenoids exert their biological effects by modulating key signaling pathways involved in inflammation and cancer.
References
- 1. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedgrid.com [biomedgrid.com]
- 3. researchgate.net [researchgate.net]
- 4. all-imm.com [all-imm.com]
- 5. researchgate.net [researchgate.net]
- 6. β-elemene enhances anticancer and anti-metastatic effects of osteosarcoma of ligustrazine in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
A Comparative Analysis of Germacrone 4,5-Epoxide and Established Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the sesquiterpenoid Germacrone 4,5-epoxide against well-established anti-inflammatory drugs, namely the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. Due to the limited publicly available in vitro quantitative data on the direct anti-inflammatory activity of this compound, this comparison also incorporates data on its parent compound, Germacrone, to provide a broader perspective on its potential efficacy.
Executive Summary
This compound is a natural compound isolated from plants of the Curcuma genus. While research into its specific anti-inflammatory properties is emerging, direct quantitative comparisons with established drugs are challenging due to a lack of extensive studies. Its parent compound, Germacrone, has demonstrated anti-inflammatory effects in animal models of arthritis, suggesting a potential mechanism involving the inhibition of the NF-κB signaling pathway and reduction of pro-inflammatory cytokines like TNF-α.
In contrast, Ibuprofen and Dexamethasone are well-characterized drugs with distinct mechanisms of action. Ibuprofen, a non-selective COX inhibitor, is a first-line treatment for mild to moderate pain and inflammation. Dexamethasone, a potent synthetic glucocorticoid, exerts broad anti-inflammatory and immunosuppressive effects by targeting the glucocorticoid receptor and inhibiting multiple inflammatory pathways.
This guide presents the available data to facilitate an objective comparison and highlights the need for further research to fully elucidate the therapeutic potential of this compound.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative data for Germacrone, Ibuprofen, and Dexamethasone. It is critical to note that direct comparisons of IC50 values across different studies can be misleading due to variations in experimental conditions (e.g., cell type, stimulus, incubation time).
| Compound | Target | Assay | IC50 Value |
| Germacrone | NF-κB | NF-κB Luciferase Reporter Assay | Data not available |
| Nitric Oxide (NO) Production | Griess Assay (LPS-stimulated RAW 264.7 cells) | Data not available | |
| TNF-α Production | ELISA (LPS-stimulated RAW 264.7 cells) | Data not available | |
| IL-6 Production | ELISA (LPS-stimulated RAW 264.7 cells) | Data not available | |
| Ibuprofen | COX-1 / COX-2 | Enzyme Inhibition Assay | ~5-15 µM / ~20-60 µM |
| Nitric Oxide (NO) Production | Griess Assay (LPS-stimulated RAW 264.7 cells) | ~100-500 µM | |
| Dexamethasone | NF-κB | NF-κB Luciferase Reporter Assay | ~1-10 nM |
| Nitric Oxide (NO) Production | Griess Assay (LPS-stimulated RAW 264.7 cells) | ~10-100 nM | |
| TNF-α Production | ELISA (LPS-stimulated RAW 264.7 cells) | ~1-50 nM | |
| IL-6 Production | ELISA (LPS-stimulated RAW 264.7 cells) | ~0.5-20 nM |
Note: The IC50 values for Ibuprofen and Dexamethasone are approximate ranges compiled from various literature sources and are intended for comparative purposes only. Specific values can vary significantly based on the experimental setup. Currently, there is no publicly available literature with specific IC50 values for Germacrone or this compound for the inhibition of key inflammatory mediators.
Mechanisms of Action and Signaling Pathways
The anti-inflammatory effects of these compounds are mediated through distinct signaling pathways.
Germacrone and its Potential Mechanism:
Studies on Germacrone suggest that its anti-inflammatory effects may be mediated through the inhibition of the NF-κB signaling pathway. In a collagen-induced arthritis model in mice, Germacrone treatment was found to reduce the levels of TNF-α and IFN-γ.[1] The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.
Caption: Potential mechanism of Germacrone's anti-inflammatory action via NF-κB pathway inhibition.
Ibuprofen's Mechanism of Action:
Ibuprofen is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.
Caption: Ibuprofen inhibits COX enzymes to reduce prostaglandin (B15479496) synthesis and inflammation.
Dexamethasone's Mechanism of Action:
Dexamethasone binds to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus where it can either upregulate the expression of anti-inflammatory genes or repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.
Caption: Dexamethasone acts via the glucocorticoid receptor to modulate gene expression.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to assess the anti-inflammatory properties of chemical compounds.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the effect of a test compound on the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO). The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (except for the unstimulated control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration.
Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6) by ELISA
Objective: To quantify the inhibitory effect of a test compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages.
Methodology:
-
Cell Culture, Seeding, Treatment, and Stimulation: Follow steps 1-5 as described in the Nitric Oxide Production Assay.
-
Supernatant Collection: After the 24-hour incubation period, the culture supernatants are collected and centrifuged to remove any cell debris. The supernatants can be stored at -80°C until analysis.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Commercially available ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions.
-
Briefly, the wells of a 96-well plate are coated with a capture antibody specific for the cytokine of interest.
-
The collected cell culture supernatants and a series of known cytokine standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, which is converted by the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: The concentration of TNF-α or IL-6 in the samples is determined by comparing their absorbance values to the standard curve. The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
NF-κB Activation Reporter Assay
Objective: To assess the ability of a test compound to inhibit the activation of the NF-κB transcription factor in response to an inflammatory stimulus.
Methodology:
-
Cell Line: A stable cell line (e.g., RAW 264.7 or HEK293) transfected with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase) is used.
-
Cell Culture and Seeding: Cells are cultured and seeded in 96-well plates as previously described.
-
Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compound or vehicle, followed by stimulation with an appropriate inducer of NF-κB activation (e.g., LPS or TNF-α).
-
Incubation: The cells are incubated for a period sufficient to allow for reporter gene expression (typically 6-24 hours).
-
Luciferase Assay:
-
The culture medium is removed, and the cells are lysed.
-
A luciferase substrate is added to the cell lysate.
-
The luminescence, which is proportional to the amount of luciferase produced and thus to the NF-κB activity, is measured using a luminometer.
-
-
Data Analysis: The percentage of NF-κB inhibition is calculated relative to the stimulated control. The IC50 value is determined from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing the anti-inflammatory potential of a novel compound like this compound.
Caption: A stepwise approach from initial in vitro screening to in vivo validation of anti-inflammatory compounds.
Conclusion and Future Directions
While Germacrone, the parent compound of this compound, has shown promise as an anti-inflammatory agent in preclinical studies, a significant knowledge gap exists regarding the specific activity and mechanism of this compound itself. The lack of quantitative in vitro data, such as IC50 values for the inhibition of key inflammatory mediators, currently prevents a direct and robust comparison with established drugs like Ibuprofen and Dexamethasone.
Future research should focus on:
-
In Vitro Profiling: Conducting comprehensive in vitro studies to determine the IC50 values of this compound for the inhibition of NO, TNF-α, IL-6, and COX enzymes in relevant cell models.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound, with a particular focus on the NF-κB and MAPK pathways.
-
In Vivo Efficacy: Evaluating the anti-inflammatory efficacy of this compound in various animal models of inflammation to establish its potential therapeutic utility.
Such studies will be crucial in determining whether this compound represents a viable candidate for development as a novel anti-inflammatory therapeutic.
References
Validating the Molecular Targets of Germacrone 4,5-Epoxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validated and putative molecular targets of Germacrone 4,5-epoxide, a naturally occurring sesquiterpenoid found in various Curcuma species. The information presented herein is intended to facilitate further research and drug development efforts by offering a structured overview of its biological activities, experimental validation, and comparative performance against other known modulators of the identified pathways.
Overview of Validated and Putative Molecular Targets
This compound has been investigated for its potential therapeutic effects, primarily in the areas of cancer and inflammation. Research has identified several key molecular targets and pathways that are modulated by this compound. These include the inhibition of cytochrome P450 enzymes, induction of apoptosis, and modulation of the NF-κB signaling pathway. Evidence also suggests a role in the downregulation of the Wilms' tumor 1 (WT1) protein.
Comparative Performance and Quantitative Data
The following tables summarize the available quantitative data on the inhibitory and modulatory effects of this compound, comparing its performance with other relevant compounds where data is available.
Table 1: Inhibition of Cytochrome P450 (CYP) Enzymes
| Target Enzyme | This compound (IC50) | Curcumin (IC50) | Demethoxycurcumin (IC50) |
| CYP3A4 | 1.0 ± 0.2 µM | 14.9 ± 1.4 µM | 7.0 ± 1.7 µM |
| CYP2C9 | 7.6 ± 2.5 µM | 6.0 ± 1.4 µM | 1.4 ± 0.2 µM |
| CYP1A2 | 33.2 ± 3.6 µM | > 100 µM | 34.0 ± 14.2 µM |
Table 2: Modulation of Apoptosis-Related Proteins (Putative)
| Target | Effect of this compound | Alternative Modulator | Effect of Alternative |
| Bax | Upregulation | Paclitaxel | Upregulation |
| Bcl-2 | Downregulation | ABT-199 (Venetoclax) | Downregulation |
| Caspase-3/7 | Activation | Staurosporine | Activation |
Table 3: Modulation of Inflammatory and Oncogenic Pathways (Putative)
| Target Pathway/Protein | Effect of this compound | Alternative Inhibitor |
| NF-κB | Inhibition | Bay 11-7082 |
| WT1 | Downregulation | Triptolide |
Note: Direct quantitative comparisons of this compound with other inhibitors for these targets are not yet established in published literature.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation of molecular targets. Below are generalized protocols for assays relevant to the study of this compound.
Cytochrome P450 Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on the activity of various CYP isozymes.
Methodology:
-
Microsome Preparation: Human liver microsomes are used as the source of CYP enzymes.
-
Incubation: A reaction mixture is prepared containing human liver microsomes, a specific CYP isozyme substrate (e.g., testosterone (B1683101) for CYP3A4), and varying concentrations of this compound or a control inhibitor.
-
Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system.
-
Incubation Period: The mixture is incubated at 37°C for a specific duration.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solvent (e.g., acetonitrile).
-
Analysis: The formation of the metabolite is quantified using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)
Objective: To assess the ability of this compound to induce apoptosis in cancer cell lines.
Methodology:
-
Cell Culture: Cancer cells (e.g., leukemic cell lines) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Adherent cells are detached using trypsin, and all cells are collected by centrifugation.
-
Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
NF-κB Activation Assay (Reporter Gene Assay)
Objective: To determine if this compound inhibits the NF-κB signaling pathway.
Methodology:
-
Cell Line: A stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase) is used.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time.
-
Stimulation: NF-κB activation is induced by a stimulant such as Tumor Necrosis Factor-alpha (TNF-α).
-
Incubation: Cells are incubated for a period sufficient to allow for reporter gene expression (e.g., 6-8 hours).
-
Cell Lysis: The cells are lysed to release the reporter protein.
-
Luciferase Assay: The luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The reduction in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Comparative Analysis of Germacrone 4,5-Epoxide Cross-Reactivity in Biological Assays
For Immediate Release
Shanghai, China – December 7, 2025 – A comprehensive analysis of the biological cross-reactivity of Germacrone 4,5-epoxide, a natural sesquiterpenoid found in various Curcuma species, reveals a distinct profile of enzyme inhibition and cellular effects when compared to other well-known compounds. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its activity, supported by experimental data and detailed methodologies.
This compound has garnered interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and insecticidal activities.[1] Understanding its cross-reactivity is crucial for evaluating its specificity and potential off-target effects in drug discovery and development. This guide focuses on its inhibitory effects on cytochrome P450 (CYP) enzymes, a critical family of enzymes involved in drug metabolism, and its cytotoxic effects on cancer cell lines.
Cytochrome P450 Inhibition Profile
A significant aspect of this compound's biological activity is its interaction with cytochrome P450 enzymes. Its inhibitory potential against several CYP isoforms has been quantified and compared with that of curcumin (B1669340) and demethoxycurcumin (B1670235), two other well-studied compounds from Curcuma.
| Compound | CYP3A4 IC50 (μM) | CYP2C9 IC50 (μM) | CYP1A2 IC50 (μM) |
| (+)-Germacrone 4,5-epoxide | 1.0 ± 0.2 | 7.6 ± 2.5 | 33.2 ± 3.6 |
| Curcumin | 14.9 ± 1.4 | 6.0 ± 1.4 | > 100 |
| Demethoxycurcumin | 7.0 ± 1.7 | 1.4 ± 0.2 | 34.0 ± 14.2 |
| Data sourced from Chem Biodivers. 2014 Jul;11(7):1034-41.[2] |
The data indicates that (+)-Germacrone 4,5-epoxide is a potent inhibitor of CYP3A4, significantly more so than curcumin and demethoxycurcumin.[2] In contrast, it shows weaker inhibition of CYP2C9 compared to the other two compounds.[2] All three compounds exhibit some level of inhibition towards CYP1A2.[2]
Anti-Cancer Activity
This compound has demonstrated cytotoxic effects against leukemic cell lines.[1] Studies have shown that it can inhibit the proliferation of KG1a and Molt4 leukemic cells, an effect mediated through the downregulation of the Wilms tumor 1 (WT1) protein.[1] This highlights its potential as a selective anti-cancer agent, though further studies are needed to fully characterize its cross-reactivity against a broader range of cancer cell lines and normal cells.
Experimental Protocols
Cytochrome P450 Inhibition Assay
The inhibitory effects of this compound, curcumin, and demethoxycurcumin on the activity of human cytochrome P450 enzymes (CYP3A4, CYP2C9, and CYP1A2) were determined using a fluorometric assay with specific substrates for each enzyme.
-
Enzyme and Substrate Preparation: Recombinant human CYP enzymes were used. The specific substrates were 7-benzyloxy-4-(trifluoromethyl)-coumarin (BFC) for CYP3A4, 7-methoxy-4-(trifluoromethyl)-coumarin (MFC) for CYP2C9, and 3-cyano-7-ethoxycoumarin (B1664124) (CEC) for CYP1A2.
-
Incubation: The test compounds (at various concentrations) were pre-incubated with the respective CYP enzyme and a NADPH-generating system in a black 96-well plate.
-
Reaction Initiation: The reaction was initiated by the addition of the specific substrate.
-
Fluorescence Measurement: The plate was incubated at 37°C, and the fluorescence of the metabolized product was measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase was calculated and compared to a control without the inhibitor. The IC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of a test compound like this compound in a cell-based assay.
Caption: Workflow for assessing compound cross-reactivity.
This guide provides a snapshot of the current understanding of this compound's cross-reactivity. Further research is warranted to explore its interactions with a wider array of biological targets to fully elucidate its therapeutic potential and safety profile.
References
Evaluating the Influence of Stereochemistry on the Biological Activity of Germacrone-4,5-epoxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Germacrone, a naturally occurring sesquiterpenoid found in various medicinal plants, and its derivatives have garnered significant interest for their diverse pharmacological properties. Among these, Germacrone-4,5-epoxide has been noted for its potential biological activities. However, a critical aspect that remains largely unexplored in the scientific literature is the influence of stereochemistry on its efficacy. This guide provides a comparative overview of the known biological activities of Germacrone-4,5-epoxide, highlights the existing research gaps concerning its stereoisomers, and presents detailed experimental protocols that can be employed to elucidate the stereochemistry-activity relationship.
Stereoisomers of Germacrone-4,5-epoxide
Germacrone-4,5-epoxide possesses chiral centers, meaning it can exist as different stereoisomers, including enantiomers and diastereomers. The specific spatial arrangement of atoms in these isomers can significantly impact their interaction with biological targets, leading to variations in their pharmacological effects. To date, the most frequently cited stereoisomer in the literature is (4S,5S)-(+)-Germacrone 4,5-epoxide . However, comprehensive comparative studies evaluating the biological activities of other possible stereoisomers are currently lacking.
Known Biological Activities of Germacrone and its Derivatives
Germacrone itself has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and insecticidal effects.[1][2] The introduction of an epoxide group at the 4,5-position can modulate this activity, but the specific contributions of different stereoisomers to these effects are not well-documented.
Table 1: Summary of Investigated Biological Activities of Germacrone Derivatives
| Compound/Derivative | Biological Activity | Key Findings | Citations |
| Germacrone | Anti-inflammatory | Shown to possess anti-inflammatory properties. | [1][2] |
| Germacrone | Cytotoxic | Investigated for its inhibitory effects on various cancer cell lines. | [1] |
| Germacrone Derivatives | Insecticidal/Acaricidal | Structure-activity relationship studies suggest the importance of the α,β-unsaturated ketone moiety. |
Note: This table reflects the general findings for Germacrone and its derivatives. Specific comparative data for Germacrone-4,5-epoxide stereoisomers is not available in the reviewed literature.
Experimental Protocols for Evaluating Stereochemical Effects
To address the current knowledge gap, rigorous comparative studies using well-defined stereoisomers of Germacrone-4,5-epoxide are required. Below are detailed experimental protocols for key assays that can be utilized to assess and compare the cytotoxic and anti-inflammatory activities of these isomers.
In Vitro Cytotoxicity Assays
These assays are fundamental in determining the potential of a compound to inhibit cancer cell growth and for assessing its general toxicity.
a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The different stereoisomers of Germacrone-4,5-epoxide are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Data Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) for each stereoisomer is determined.
b) Flow Cytometry for Apoptosis Detection
This technique can be used to determine if the cytotoxic effect is due to apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with the IC50 concentration of each stereoisomer for a defined period.
-
Cell Staining: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are considered necrotic. This allows for the quantification of different cell populations and provides insight into the mode of cell death induced by each stereoisomer.
In Vitro Anti-inflammatory Assays
These assays are crucial for evaluating the potential of the stereoisomers to modulate inflammatory responses.
a) Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the Germacrone-4,5-epoxide stereoisomers for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated by comparing the absorbance of treated wells with that of LPS-stimulated control wells.
b) Cytokine Production Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)
This assay quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) produced by immune cells.
-
Cell Stimulation and Treatment: Macrophages or other immune cells are stimulated with LPS in the presence or absence of different concentrations of the stereoisomers.
-
Supernatant Collection: After a 24-hour incubation, the cell culture supernatants are collected.
-
ELISA Procedure: The concentration of specific cytokines in the supernatants is measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The results are expressed as the concentration of the cytokine (pg/mL or ng/mL), and the inhibitory effect of each stereoisomer on pro-inflammatory cytokine production is determined.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these experimental approaches and the potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for comparing the cytotoxicity of Germacrone-4,5-epoxide stereoisomers.
Caption: Workflow for comparing the anti-inflammatory activity of stereoisomers.
Caption: A putative signaling pathway for the anti-inflammatory effect of Germacrone-4,5-epoxide.
Conclusion and Future Directions
While Germacrone and its derivatives hold promise as therapeutic agents, the influence of stereochemistry on their biological activity is a significant and underexplored area. The lack of comparative data for Germacrone-4,5-epoxide stereoisomers underscores a critical need for further research. By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate the cytotoxic and anti-inflammatory properties of each stereoisomer. The resulting data will be invaluable for understanding the structure-activity relationships, identifying the most potent and selective isomer, and guiding the future development of Germacrone-based therapeutics. Such studies will not only advance our fundamental knowledge but also pave the way for the rational design of more effective and safer drugs.
References
Safety Operating Guide
Proper Disposal of Germacrone 4,5-epoxide: A Step-by-Step Guide for Laboratory Professionals
I. Hazard Identification and Waste Characterization
The first crucial step in proper waste disposal is to identify and characterize the waste.[1] Based on available data for the parent compound, Germacrone, and the chemical nature of epoxides, Germacrone 4,5-epoxide should be treated as a potentially hazardous substance.
Assumed Hazards:
-
Skin Irritant
-
Serious Eye Irritant
-
Potential for reactivity due to the epoxide group.
-
Environmental Hazard: While not explicitly stated, many laboratory chemicals can be harmful to aquatic life.
Therefore, this compound waste must not be disposed of down the drain or in regular trash.[2][3][4]
II. Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions.[2][5]
-
Waste Stream: Designate a specific waste stream for this compound and materials contaminated with it. This should be categorized as non-halogenated organic waste.[2]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, should be considered contaminated and disposed of as hazardous waste.[6]
-
Incompatible Materials: Keep this compound waste separate from incompatible materials, particularly acids and oxidizing agents, which could potentially react with the epoxide ring.[5]
III. Waste Container Selection and Labeling
The selection of appropriate containers and clear labeling are critical for safe storage and transport of hazardous waste.
-
Container Type: Use a chemically compatible, leak-proof container with a secure screw-top lid.[2][7] Borosilicate glass or a suitable plastic container that does not react with organic compounds is recommended.[8] The original product container, if empty and in good condition, can be used.[9]
-
Labeling: All waste containers must be clearly labeled.[2][9] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)[2]
-
The approximate concentration and quantity of the waste.
-
The date when waste was first added to the container.[9]
-
The hazard characteristics (e.g., "Irritant").
-
The name and contact information of the generating researcher or laboratory.
-
IV. Safe Storage of Waste
Proper storage of hazardous waste within the laboratory is regulated and essential for safety.
-
Designated Storage Area: Store waste containers in a designated and clearly marked "Satellite Accumulation Area" (SAA).[5][9] This area should be at or near the point of waste generation and under the control of laboratory personnel.[8][9]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[7] The secondary container must be chemically compatible with the waste and have a capacity of at least 110% of the primary container's volume.[7]
-
Storage Conditions: Keep waste containers tightly closed except when adding waste.[2][4][7] Store in a well-ventilated area, away from heat sources or direct sunlight.
| Parameter | Guideline | Source |
| Container Fill Level | Do not fill liquid waste containers more than 80-90% full to allow for vapor expansion. | [2][8] |
| Maximum Storage Time in SAA | Waste must be moved to a central accumulation area within 90-150 days of the start date on the label, or sooner if the container is full. Check your institution's specific guidelines. | [7][8][9] |
| Maximum Volume in SAA | Typically, no more than 55 gallons of hazardous waste may be accumulated in an SAA. | [7][9] |
V. Disposal Procedures
The final disposal of hazardous waste must be handled by a licensed and reputable waste disposal company.
-
Request for Pickup: Once the waste container is nearly full or has reached the storage time limit, arrange for its removal by your institution's Environmental Health and Safety (EH&S) department or a contracted hazardous waste disposal service.[7][9]
-
Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and regulatory agencies.
-
Transport: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposal, which may involve incineration or other approved methods.[1]
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols that generate this compound waste. Researchers should refer to their specific experimental designs and incorporate waste minimization techniques whenever possible, such as using smaller scale reactions.[2][9]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. enviroserve.com [enviroserve.com]
- 2. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 3. acs.org [acs.org]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
